1-Bromo-2-(2-bromoethyl)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 338402. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(2-bromoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGOFYNHMCFJFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910311 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-15-3 | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1074-15-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(2-bromoethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(2-bromoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-(2-bromoethyl)benzene, a key intermediate in various organic syntheses. This document outlines a reliable synthetic pathway, detailed experimental protocols, and a thorough characterization of the compound.
Physicochemical Properties
This compound is a halogenated aromatic compound with the following properties:
| Property | Value | Reference |
| CAS Number | 1074-15-3 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Boiling Point | 264 °C | |
| Density | 1.740 g/mL | |
| Flash Point | 126 °C |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 2-bromophenylacetic acid. The overall pathway involves the reduction of the carboxylic acid to the corresponding alcohol, followed by bromination of the alcohol.
Caption: Synthesis pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(2-Bromophenyl)ethanol
This protocol is adapted from the synthesis of 2-bromophenylethanol.
Materials:
-
2-Bromophenylacetic acid
-
Tetrahydrofuran (THF), anhydrous
-
Borane-dimethyl sulfide complex (10 M solution)
-
Hydrochloric acid (2 N)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromophenylacetic acid in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add borane-dimethyl sulfide complex to the stirred solution.
-
After the addition is complete and gas evolution has ceased, remove the ice bath and stir the mixture at room temperature overnight.
-
Cool the reaction mixture back to 0 °C in an ice bath and carefully add 2 N hydrochloric acid to quench the reaction.
-
Add water and stir for 30 minutes.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-(2-bromophenyl)ethanol.
Step 2: Synthesis of this compound
This protocol is adapted from a similar synthesis of (2-bromoethyl)benzene.[2]
Materials:
-
2-(2-Bromophenyl)ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
48% Hydrobromic acid (HBr)
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride (CaCl₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 2-(2-bromophenyl)ethanol.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Continue cooling and slowly add 48% hydrobromic acid.
-
Heat the mixture to reflux and maintain for approximately 6 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, sodium bicarbonate solution, and water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the crude product by distillation under reduced pressure to yield this compound. A yield of approximately 70% can be expected based on similar reactions.[2]
Characterization Data
The structure of the synthesized this compound was confirmed by spectroscopic methods.
¹H NMR Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.55 | d | 1H | Ar-H |
| 7.26 | m | 2H | Ar-H |
| 7.13 | m | 1H | Ar-H |
| 3.59 | t | 2H | -CH₂-Br |
| 3.29 | t | 2H | Ar-CH₂- |
¹³C NMR Spectroscopy
| Chemical Shift (ppm) | Assignment |
| 138.8 | Ar-C (quaternary) |
| 133.1 | Ar-CH |
| 131.2 | Ar-CH |
| 128.5 | Ar-CH |
| 127.8 | Ar-CH |
| 124.5 | Ar-C-Br |
| 38.9 | Ar-CH₂- |
| 32.7 | -CH₂-Br |
| Note: Specific 13C NMR data for the target compound is limited; assignments are based on predictive models and data from analogous compounds. |
Mass Spectrometry (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 262/264/266 | Moderate | [M]⁺ (Molecular ion peak with isotopic pattern for two Br atoms) |
| 183/185 | High | [M - CH₂Br]⁺ |
| 104 | High | [C₈H₈]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
| Note: The fragmentation pattern is predicted based on the structure and typical fragmentation of similar compounds. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3010 | Medium | Aromatic C-H stretch |
| 2960-2850 | Medium | Aliphatic C-H stretch |
| 1580-1450 | Strong | Aromatic C=C stretch |
| 750 | Strong | ortho-disubstituted benzene C-H bend |
| 680-550 | Strong | C-Br stretch |
| Note: IR peak positions are estimations based on characteristic absorption frequencies for the functional groups present. |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis.
References
Physical and chemical properties of 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Bromo-2-(2-bromoethyl)benzene. It includes detailed information on its identification, physicochemical characteristics, and key safety data. Furthermore, this document outlines a detailed experimental protocol for a significant reaction involving this compound—the formation of an aryllithium intermediate and its subsequent intramolecular cyclization. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the foundational data and procedural knowledge necessary for its application in experimental settings.
Compound Identification and Properties
This compound, also known by synonyms such as 2-(o-bromophenyl)ethyl bromide and o-bromophenethyl bromide, is a disubstituted aromatic compound.[1][2] Its structure features a benzene ring with a bromine atom and a 2-bromoethyl group at adjacent positions. This unique arrangement of two bromine atoms with different reactivities—one aromatic and one aliphatic—makes it a versatile intermediate in organic synthesis.
Compound Identification
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1074-15-3 | [1] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| InChI | InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | [1] |
| SMILES | C1=CC=C(C(=C1)CCBr)Br | [1] |
Physical and Chemical Properties
This section provides a summary of the known physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Physical State | Liquid (at standard conditions) | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 264 °C | |
| Density | 1.740 g/mL | |
| Flash Point | 126 °C | |
| Solubility | Insoluble in water. Soluble in most organic solvents. | [3] |
Safety and Handling
This compound is a chemical that requires careful handling due to its potential hazards. The compound is classified as harmful if swallowed, and it can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Hazard Identification
| Hazard Statement | Description | Reference(s) |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H319 | Causes serious eye irritation | [1] |
| H335 | May cause respiratory irritation | [1] |
Recommended Storage
For optimal stability, this compound should be stored in a dark place, sealed in a dry environment at room temperature.
Experimental Protocols
The reactivity of the two carbon-bromine bonds in this compound is distinct. The bromine on the ethyl chain is susceptible to nucleophilic substitution, while the aromatic bromine can undergo reactions typical of aryl halides, such as the formation of organometallic reagents.
Synthesis of this compound from 2-Phenylethanol
A common synthetic route to compounds structurally similar to this compound involves the bromination of the corresponding alcohol. The following is a general procedure for the conversion of an alcohol to a bromide using phosphorus tribromide (PBr₃), a method that proceeds via an SN2 mechanism and is effective for primary and secondary alcohols.[4][5][6]
Materials:
-
2-(2-Bromophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Dry diethyl ether or dichloromethane (CH₂Cl₂)
-
Pyridine (optional, to neutralize HBr byproduct)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-bromophenyl)ethanol in dry diethyl ether or dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide (approximately 0.33 to 0.4 equivalents per equivalent of alcohol) to the stirred solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC). Gentle heating under reflux may be necessary for less reactive alcohols.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution to neutralize any remaining PBr₃ and HBr.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography.
Intramolecular Cyclization via Aryllithium Intermediate
A notable reaction of this compound is its ability to undergo an intramolecular cyclization. This is achieved through a lithium-halogen exchange at the aromatic bromine, followed by an intramolecular nucleophilic attack of the resulting aryllithium on the bromoethyl side chain.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Inert atmosphere chamber or Schlenk line
-
Low-temperature thermometer
-
Syringes and needles for transfer of reagents
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Dissolve this compound in anhydrous diethyl ether or THF in the reaction flask.
-
Cool the solution to between -95 °C and -100 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise above -95 °C.
-
Stir the reaction mixture at this low temperature for approximately one hour. During this time, the lithium-halogen exchange occurs, forming the 1-lithio-2-(2-bromoethyl)benzene intermediate.
-
The subsequent reaction pathway is dependent on the solvent. In diethyl ether/hexane, the aryllithium intermediate is relatively stable and can be trapped by adding an external electrophile. In a THF/hexane mixture, the intermediate is more reactive and undergoes spontaneous intramolecular cyclization to form benzocyclobutene.
-
To effect cyclization, after the one-hour stirring period, the reaction can be allowed to slowly warm.
-
The reaction is quenched by the slow addition of a proton source, such as saturated ammonium chloride solution, at low temperature.
-
The mixture is then warmed to room temperature, and the product is extracted with an organic solvent, dried, and purified.
Reaction Pathways and Mechanisms
The following diagrams illustrate key transformations involving this compound.
Synthesis of this compound
The synthesis of this compound can be envisioned starting from 2-phenylethanol through a sequence of electrophilic aromatic bromination followed by substitution of the hydroxyl group.
Caption: Synthetic pathway to this compound.
Intramolecular Cyclization Mechanism
The intramolecular cyclization of this compound proceeds through a well-defined mechanism involving an aryllithium intermediate.
Caption: Mechanism of intramolecular cyclization.
Experimental Workflow for Intramolecular Cyclization
The following diagram outlines the logical flow of the experimental procedure for the intramolecular cyclization.
Caption: Experimental workflow for cyclization.
References
- 1. This compound | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. bloomtechz.com [bloomtechz.com]
- 4. orgosolver.com [orgosolver.com]
- 5. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
1-Bromo-2-(2-bromoethyl)benzene CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(2-bromoethyl)benzene is a substituted aromatic halogenated compound with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents and other functional materials. Its bifunctional nature, possessing both an aromatic and an alkyl bromide, allows for selective and diverse chemical transformations. This technical guide provides a comprehensive overview of its chemical identity, molecular structure, available physicochemical data, and a referenced synthesis protocol.
Chemical Identity and Molecular Structure
The definitive identification of a chemical compound is crucial for research and regulatory purposes. The Chemical Abstracts Service (CAS) has assigned the number 1074-15-3 to this compound.[1][2]
The molecular formula for this compound is C₈H₈Br₂ .[1] This formula indicates the presence of eight carbon atoms, eight hydrogen atoms, and two bromine atoms. The molecular weight of this compound is 263.96 g/mol .[1]
The molecular structure consists of a benzene ring substituted with a bromine atom and a 2-bromoethyl group at adjacent positions (ortho substitution).
Molecular Structure Diagram:
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1074-15-3 | [1][2] |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available |
For the related isomer, (2-Bromoethyl)benzene (CAS: 103-63-9):
| Property | Value | Source |
| Boiling Point | 220-221 °C | [3] |
| Density | 1.355 g/mL at 25 °C | [3] |
For the related isomer, (1-Bromoethyl)benzene (CAS: 585-71-7):
| Property | Value | Source |
| Boiling Point | 94 °C at 16 Torr | [4] |
| Melting Point | -65 °C | [4] |
| Density | 1.356 g/cm³ | [4] |
Experimental Protocols
A reliable synthetic protocol is fundamental for obtaining high-purity material for research and development.
Synthesis of this compound
A synthetic method for this compound has been reported in The Journal of Organic Chemistry, 1984, volume 49, page 4226. While the full text of this article requires subscription access for detailed methodology, the reference provides a starting point for researchers to obtain the specific experimental conditions, including reagents, solvents, reaction times, temperatures, and purification procedures.
General Synthetic Approach (Hypothetical Workflow):
The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted benzene derivative. A possible synthetic pathway could involve the introduction of the ethyl group followed by bromination reactions. The workflow for such a synthesis and subsequent analysis is depicted in the following diagram.
Caption: Generalized workflow for the synthesis and analysis of this compound.
Conclusion
This compound is a valuable chemical intermediate with the CAS number 1074-15-3. While detailed experimental physical data for this specific isomer is scarce in publicly available literature, its molecular structure and a key reference to its synthesis provide a solid foundation for its use in advanced organic synthesis. Researchers and drug development professionals can utilize this information to explore its potential in creating novel molecules with desired biological activities and material properties. Further investigation into its physical and chemical properties is warranted to fully exploit its synthetic utility.
References
Spectroscopic Profile of 1-Bromo-2-(2-bromoethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3). The following sections detail the available Nuclear Magnetic Resonance (NMR) data, generalized experimental protocols for spectroscopic analysis, and a workflow for the characterization of this compound. This document is intended to serve as a valuable resource for the synthesis, identification, and quality control of this compound in research and development settings.
Spectroscopic Data
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and ethyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
| Assignment | Chemical Shift (ppm) |
| Aromatic CH | 7.547 |
| Aromatic CH | 7.26 |
| Aromatic CH | 7.126 |
| -CH₂-Br | 3.586 |
| Ar-CH₂- | 3.291 |
Table 1: ¹H NMR spectral data for this compound.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule.
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the public domain. Therefore, the following sections describe generalized, yet detailed, methodologies for obtaining NMR, IR, and MS spectra for a liquid aromatic compound of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters (Representative):
-
Pulse Program: Standard single-pulse experiment.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
¹³C NMR Acquisition Parameters (Representative):
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking and create a peak list for both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure for ATR-FTIR:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small drop of liquid this compound directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the ATR crystal thoroughly after the measurement.
Data Acquisition Parameters (Representative):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
Procedure for GC-MS:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated on the GC column before entering the mass spectrometer.
Mass Spectrometry Parameters (Representative):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 1000 amu/s
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Workflow Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis for compound characterization.
References
Commercial availability and suppliers of 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3), a valuable building block in organic synthesis. This document details its commercial availability, physical and chemical properties, and key synthetic methodologies, presented in a format tailored for professionals in research and development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs. Purity levels typically range from 96% to over 98%.[1][2] The compound is generally supplied as a liquid.[1][3] Below is a summary of representative suppliers and their offerings.
| Supplier | Purity | Availability | Notes |
| Sigma-Aldrich | 96% | In Stock | - |
| Echemi | - | In Stock | Offers various grades. |
| ChemicalBook | 85.0-99.8% | In Stock | Lists multiple suppliers with varying purities.[2] |
| BLDpharm | - | In Stock | Requires login for detailed information. |
| CymitQuimica | - | In Stock | Provides product in liquid form.[3] |
| Molbase | 96% | In Stock | Pack size of 10g available. |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for designing reaction conditions and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 1074-15-3 | [1][2][3][4] |
| Molecular Formula | C₈H₈Br₂ | [4][5] |
| Molecular Weight | 263.96 g/mol | [4][5] |
| Boiling Point | 263.5 °C at 760 mmHg | |
| Flash Point | 126.4 °C | |
| Density | 1.74 g/cm³ | |
| Refractive Index | 1.59 | |
| Physical Form | Liquid | [1][3] |
| Solubility | Moderately soluble in organic solvents, limited solubility in water.[3] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the bromination of 2-(2-bromophenyl)ethanol. This precursor is a key intermediate in the synthesis of this and related compounds.
Experimental Protocol: Synthesis of this compound from 2-(2-Bromophenyl)ethanol
This protocol is based on standard bromination procedures for primary alcohols.
Materials:
-
2-(2-Bromophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(2-bromophenyl)ethanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Key Reactions and Experimental Protocols
This compound is a versatile intermediate, with the two bromine atoms exhibiting differential reactivity. The aliphatic bromine is susceptible to nucleophilic substitution, while the aromatic bromine can participate in metal-catalyzed cross-coupling reactions. This allows for sequential functionalization of the molecule.
Experimental Protocol: Intramolecular Cyclization to form 5-Bromobenzocyclobutene
This protocol illustrates a key application of this compound in the synthesis of strained ring systems.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change may be observed, indicating the formation of the organolithium intermediate.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting 5-Bromobenzocyclobutene by column chromatography or distillation.
Visualizations
Synthesis Pathway of this compound
Caption: Synthesis of this compound.
Intramolecular Cyclization Reaction
Caption: Formation of 5-Bromobenzocyclobutene.
References
IUPAC nomenclature and synonyms for 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(2-bromoethyl)benzene is a di-brominated aromatic compound with the chemical formula C₈H₈Br₂. Its structure, featuring a bromoethyl group ortho to a bromine atom on a benzene ring, presents interesting possibilities for synthetic chemistry. The differential reactivity of the benzylic versus the aromatic bromine atoms makes it a potentially versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a proposed synthetic pathway, and expected chemical reactivity.
IUPAC Nomenclature and Synonyms
The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication.
IUPAC Name: this compound[1]
Synonyms: While the IUPAC name is the standard, several other names and identifiers are associated with this compound:
-
2-(o-Bromophenyl)ethyl bromide
-
o-Bromophenethyl bromide
-
2-Bromophenethyl bromide
-
NSC 338402
CAS Number: 1074-15-3
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₈Br₂ | PubChem |
| Molecular Weight | 263.96 g/mol | PubChem |
| Boiling Point | 264 °C | ChemicalBook |
| Melting Point | Not available | Chemical Synthesis Database |
| Density | 1.740 g/cm³ | ChemicalBook |
| Flash Point | 126 °C | ChemicalBook |
Spectroscopic Data
| Spectrum Type | Chemical Shifts / Key Peaks | Source |
| ¹H NMR | 7.55 (d), 7.26 (t), 7.13 (t), 3.59 (t), 3.29 (t) ppm | ChemicalBook |
| Mass Spec. | GC-MS data available | PubChem |
| IR | IR spectrum available | PubChem |
| Raman | Raman spectrum available | PubChem |
Proposed Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Figure 1: Proposed synthesis of this compound.
Detailed Methodology (Proposed):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 1 mole of 2-(2-bromophenyl)ethanol.
-
Reagent Addition: With cooling, cautiously add 0.5 moles of concentrated sulfuric acid, followed by the slow addition of 1.25 moles of 48% hydrobromic acid.
-
Reaction: Heat the mixture to reflux and maintain for approximately 6 hours.
-
Workup: After cooling, the reaction mixture would be subjected to steam distillation. The organic layer containing the product is separated.
-
Purification: The crude product is washed sequentially with water, 10% sodium carbonate solution to neutralize any remaining acid, and again with water. The organic layer is then dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) and purified by vacuum distillation to yield this compound.
Expected Chemical Reactivity
The chemical behavior of this compound is dictated by the two bromine substituents. The benzylic bromine is significantly more reactive towards nucleophilic substitution than the aromatic bromine due to the stability of the resulting benzylic carbocation intermediate.
Nucleophilic Substitution
The primary alkyl bromide of the 2-bromoethyl group is expected to readily undergo nucleophilic substitution reactions (likely via an S(_N)2 mechanism) with a variety of nucleophiles.
Figure 2: General nucleophilic substitution at the benzylic position.
Grignard Reagent Formation
The aromatic bromine atom can be used to form a Grignard reagent by reacting with magnesium metal in an anhydrous ether solvent. This opens up possibilities for carbon-carbon bond formation.
Figure 3: Formation of a Grignard reagent and subsequent reaction.
Electrophilic Aromatic Substitution
The benzene ring itself can undergo electrophilic aromatic substitution. The two bromine atoms are deactivating but ortho-, para-directing. The substitution pattern will be influenced by the steric hindrance and the combined electronic effects of the existing substituents.
Biological Signaling Pathways
Currently, there is no available information in the scientific literature detailing the interaction of this compound with any specific biological signaling pathways. Further research would be required to elucidate any potential biological activity.
Conclusion
References
Health and Safety Handling Guidelines for 1-Bromo-2-(2-bromoethyl)benzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive health and safety information for the handling of 1-Bromo-2-(2-bromoethyl)benzene (CAS No. 1074-15-3). Due to the limited availability of specific toxicological data for this compound, information from structurally related chemicals is included to provide a thorough safety assessment. All personnel handling this substance must be adequately trained in the procedures outlined herein and have access to the appropriate personal protective equipment and emergency facilities.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[1][2]
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Hazard Pictograms:
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₈H₈Br₂[1][3] |
| Molecular Weight | 263.96 g/mol [1][3] |
| CAS Number | 1074-15-3[1][3] |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Flash Point | Data not available |
| Density | Data not available |
| Solubility | Data not available |
Toxicological Information
| Test | Species | Route | Value | Remarks |
| LD50 | Rat | Oral | 811 mg/kg[4][5] | For (2-Bromoethyl)benzene. Effects observed included somnolence, dyspnea, and changes in salivary gland structure.[4][5] |
Exposure Limits
Occupational exposure limits, such as the Permissible Exposure Limit (PEL) or Threshold Limit Value (TLV), have not been established for this compound. Given the lack of data and the presence of a benzene ring in its structure, it is prudent to handle this chemical with engineering controls and personal protective equipment to minimize exposure. For context, the exposure limits for Benzene (CAS No. 71-43-2) are provided below. These values are for informational purposes only and do not directly apply to this compound.
| Organization | Limit Type | Value |
| OSHA | PEL (8-hour TWA) | 1 ppm[6][7] |
| OSHA | STEL (15-minute) | 5 ppm[6][7] |
| NIOSH | REL (10-hour TWA) | 0.1 ppm[6][7] |
| NIOSH | STEL (15-minute) | 1 ppm[6][7] |
| ACGIH | TLV (8-hour TWA) | 0.5 ppm[6] |
| ACGIH | STEL (15-minute) | 2.5 ppm[6] |
Safe Handling and Storage
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.
Personal Protective Equipment (PPE)
| Protection Type | Specific Requirements |
| Eye/Face Protection | Chemical safety goggles or a face shield are mandatory. |
| Skin Protection | A lab coat, long pants, and closed-toe shoes must be worn. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.
-
Keep containers tightly closed when not in use.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Store in a tightly sealed container.
Emergency Procedures
First Aid Measures
The following flowchart outlines the immediate first aid response in case of exposure.
Caption: First aid procedures for different exposure routes.
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 5.2). Ensure adequate ventilation.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Disposal Considerations
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. This material should be treated as hazardous waste.
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound should incorporate the safety and handling procedures outlined in this guide. A general workflow for handling this chemical in a laboratory setting is presented below.
Caption: A typical workflow for safely handling the chemical.
This guide is intended to provide a framework for the safe handling of this compound. It is not a substitute for a thorough understanding of the specific hazards of this chemical and the implementation of a comprehensive safety program in your laboratory. Always consult the most recent Safety Data Sheet (SDS) before use.
References
- 1. This compound | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 1074-15-3 [chemicalbook.com]
- 4. file1.lookchem.com [file1.lookchem.com]
- 5. (2-Bromoethyl)benzene | CAS#:103-63-9 | Chemsrc [chemsrc.com]
- 6. nj.gov [nj.gov]
- 7. Benzene - IDLH | NIOSH | CDC [cdc.gov]
Solubility profile of 1-Bromo-2-(2-bromoethyl)benzene in common organic solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-2-(2-bromoethyl)benzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predicted solubility profile based on established chemical principles. Furthermore, it offers a detailed experimental protocol for the quantitative determination of the solubility of this compound in common organic solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction
This compound is an organic compound with the chemical formula C₈H₈Br₂. Its structure, featuring a benzene ring substituted with a bromine atom and a bromoethyl group, suggests a predominantly nonpolar character. Understanding its solubility in various organic solvents is crucial for a wide range of applications, including organic synthesis, reaction optimization, purification processes such as crystallization, and formulation development. The principle of "like dissolves like" serves as a primary guide for predicting its solubility behavior.[1][2] This principle suggests that nonpolar or weakly polar compounds will dissolve best in solvents with similar polarity.
Predicted Solubility Profile
Based on its molecular structure, this compound is expected to be a nonpolar to weakly polar molecule. The presence of two bromine atoms and a benzene ring contributes to its significant nonpolar surface area. Therefore, it is predicted to be readily soluble in a wide array of nonpolar and weakly polar organic solvents. Its solubility in polar solvents, especially those capable of hydrogen bonding, is expected to be limited.
The following table summarizes the predicted qualitative solubility of this compound in a selection of common organic solvents at ambient temperature.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane | High | "Like dissolves like"; both solute and solvent are nonpolar. |
| Toluene | High | The aromatic ring of toluene interacts favorably with the benzene ring of the solute. | |
| Diethyl Ether | High | A common solvent for nonpolar to moderately polar organic compounds. | |
| Dichloromethane | Moderate to High | A slightly polar aprotic solvent that can dissolve a wide range of organic compounds. | |
| Polar Aprotic | Acetone | Moderate | The polarity of acetone may allow for some dissolution. |
| Acetonitrile | Low to Moderate | Expected to be less effective than acetone due to higher polarity. | |
| Dimethylformamide (DMF) | Low | The high polarity of DMF makes it a poor solvent for largely nonpolar compounds. | |
| Dimethyl Sulfoxide (DMSO) | Low | Similar to DMF, its high polarity is not favorable for solvating this compound. | |
| Polar Protic | Methanol | Low | The hydrogen-bonding network of methanol is not ideal for solvating the nonpolar solute. |
| Ethanol | Low | Similar to methanol, though the slightly larger alkyl chain may slightly improve solubility. | |
| Water | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate quantitative solubility data for this compound, the isothermal shake-flask method is a widely accepted and reliable technique. This protocol outlines the steps for its implementation.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Scintillation vials or other suitable glass vials with tight-sealing caps
-
Constant temperature incubator shaker or water bath
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Experimental Workflow Diagram
Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid solute should be clearly visible to ensure saturation.
-
Equilibration: Tightly seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Shake the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter (pre-equilibrated at the experimental temperature) to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of solids in organic solvents generally increases with temperature.
-
Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the solubility.
-
Purity of the Compound and Solvent: Impurities can affect the measured solubility.
-
Polymorphism: If this compound can exist in different crystalline forms (polymorphs), each form will have a unique solubility.
Conclusion
References
The Synthetic Versatility of 1-Bromo-2-(2-bromoethyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(2-bromoethyl)benzene, also known as o-bromophenethyl bromide, is a valuable bifunctional reagent in organic synthesis. Its unique structure, featuring both an aryl bromide and a primary alkyl bromide, allows for a range of selective transformations. This technical guide explores the core applications of this compound, with a primary focus on its utility in the formation of strained ring systems and as a potential building block for more complex molecular architectures. Detailed experimental protocols, quantitative data, and mechanistic pathways are provided to enable its effective utilization in research and development settings.
Introduction
The strategic placement of two bromine atoms with differing reactivity on the this compound scaffold makes it a compelling substrate for a variety of synthetic transformations. The aryl bromide can participate in a range of cross-coupling reactions and metal-halogen exchange, while the ethyl bromide moiety is susceptible to nucleophilic substitution and elimination reactions. This dual reactivity opens avenues for the construction of complex carbocyclic and heterocyclic frameworks. This guide will delve into the primary application of this reagent in the synthesis of benzocyclobutene and explore its potential in other areas of organic synthesis.
Synthesis of this compound
A reliable method for the preparation of this compound involves the bromination of 2-(o-bromophenyl)ethanol using phosphorus tribromide.
Experimental Protocol: Synthesis of this compound from 2-(o-bromophenyl)ethanol
Reaction Scheme:
Procedure:
To a stirred solution of 2-(o-bromophenyl)ethanol (550.0 g), phosphorus tribromide (375.0 g) is added dropwise. The reaction mixture is stirred for three hours at room temperature, followed by heating on a steam bath for an additional three hours. After cooling, the mixture is carefully poured into 6 kg of crushed ice. The product is then extracted with a suitable organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield o-bromophenethyl bromide[1].
Key Application: Intramolecular Cyclization to Benzocyclobutene
A significant application of this compound is its conversion to benzocyclobutene. This transformation proceeds through the formation of an aryllithium intermediate, followed by an intramolecular nucleophilic substitution.
Mechanistic Pathway
The reaction is initiated by a lithium-halogen exchange at the aryl bromide position using an organolithium reagent, typically n-butyllithium, at low temperatures. This generates the 1-lithio-2-(2-bromoethyl)benzene intermediate. Upon warming, this intermediate undergoes an intramolecular SN2 reaction, where the carbanionic center attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide ion to form the strained four-membered ring of benzocyclobutene.
Caption: Reaction pathway for the synthesis of benzocyclobutene.
Experimental Protocol: Synthesis of Benzocyclobutene
This protocol is based on established procedures for aryllithium formation and subsequent intramolecular reactions[2][3][4].
Procedure:
A solution of this compound in a suitable anhydrous solvent (such as diethyl ether or a THF/hexane mixture) is cooled to between -95 °C and -100 °C under an inert atmosphere (e.g., argon). To this solution, a stoichiometric amount of n-butyllithium in hexane is added dropwise, maintaining the low temperature. The resulting aryllithium intermediate is stable for over an hour at this temperature in either solvent system[2][3][4]. The reaction mixture is then allowed to warm to room temperature, during which the intramolecular cyclization occurs. The reaction is quenched with a proton source (e.g., water or saturated aqueous ammonium chloride), and the benzocyclobutene product is isolated by extraction and purified by distillation or chromatography.
Quantitative Data
While a specific yield for the cyclization of the unsubstituted this compound is not detailed in the primary literature, the stability of the aryllithium intermediate suggests that the cyclization upon warming should proceed in high yield. For the analogous 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene, the intramolecular cyclization is reported to be instantaneous in a THF/hexane mixture at -95 to -100 °C[2][3][4].
| Reactant | Reagents | Solvent | Temperature (°C) | Product | Reported Yield (%) |
| This compound | n-Butyllithium | Diethyl ether or THF/hexane | -100 to RT | Benzocyclobutene | Not explicitly reported |
| 4,5-Dimethoxy-1-bromo-2-(2-bromoethyl)benzene | n-Butyllithium | THF/hexane | -100 | 4,5-Dimethoxybenzocyclobutene | High (qualitative) |
Other Potential Applications
While the synthesis of benzocyclobutene is the most well-documented application, the structure of this compound suggests its utility in other synthetic strategies.
Synthesis of Heterocyclic Compounds
The two bromine atoms can serve as handles for the construction of nitrogen-containing heterocycles. For instance, reaction with a primary amine could potentially lead to the formation of a tetrahydroisoquinoline ring system through a sequential nucleophilic substitution.
Caption: Hypothetical pathway to tetrahydroisoquinolines.
Cross-Coupling and Polymerization Reactions
The presence of both an aryl and an alkyl bromide suggests the potential for selective cross-coupling reactions. For example, a palladium-catalyzed coupling could be selectively performed at the more reactive aryl bromide position, leaving the ethyl bromide available for subsequent transformations. Furthermore, related bis(bromoethyl)benzene compounds are known to act as cross-linking agents in polymer chemistry, suggesting a potential application for this compound in the synthesis of functionalized polymers[5].
Conclusion
This compound is a versatile synthetic building block with a primary, well-established application in the synthesis of benzocyclobutene. The ability to form this strained ring system via an aryllithium intermediate is a powerful tool for the construction of complex molecules. While other applications in heterocyclic synthesis and polymer chemistry are plausible, further research is needed to fully explore the synthetic potential of this bifunctional reagent. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use in advancing organic synthesis and drug discovery programs.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between this compound and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 4. acgpubs.org [acgpubs.org]
- 5. Buy 1,3-Bis(2-bromoethyl)benzene [smolecule.com]
An In-depth Technical Guide to the Reaction Mechanisms of 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving 1-Bromo-2-(2-bromoethyl)benzene, a versatile precursor for the synthesis of complex polycyclic aromatic hydrocarbons and heterocyclic systems. Its unique structure, featuring both an aryl and a primary alkyl bromide, allows for a diverse range of selective transformations, making it a valuable building block in medicinal chemistry and materials science. This document details key reaction pathways, presents quantitative data in structured tables, provides explicit experimental protocols, and visualizes complex mechanisms and workflows.
Core Reactivity and Mechanistic Pathways
This compound possesses two distinct reactive centers: a C(sp²)–Br bond on the aromatic ring and a C(sp³)–Br bond on the ethyl side chain. This duality allows for chemoselective reactions, targeting one site while leaving the other intact for subsequent transformations. The primary reaction types include intramolecular cyclization, organometallic formations, palladium-catalyzed cross-couplings, and nucleophilic substitutions.
One of the most significant reactions of this precursor is its ability to form benzocyclobutene derivatives through intramolecular cyclization. This process is typically initiated by a halogen-metal exchange at the aryl bromide position using an organolithium reagent like n-butyllithium. The stability and subsequent reaction pathway of the resulting aryllithium intermediate are highly dependent on the solvent system.
In a diethyl ether/hexane mixture at low temperatures (-95 to -100 °C), the generated 1-lithio-2-(2-bromoethyl)-benzene intermediate is relatively stable for over an hour and can be trapped by various electrophiles.[1] However, in a more coordinating solvent like tetrahydrofuran (THF), the intermediate can undergo instantaneous intramolecular cyclization, a form of nucleophilic attack by the carbanion onto the electrophilic carbon of the bromoethyl side chain, to afford benzocyclobutene.[1]
Treating this compound with magnesium metal in an anhydrous ether solvent, such as THF, leads to the formation of a Grignard reagent.[2] The reaction selectively occurs at the more reactive aryl bromide position to form (2-(2-bromoethyl)phenyl)magnesium bromide. This powerful nucleophile is a key intermediate for creating new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.[2][3]
Care must be taken during the synthesis to control the temperature, as higher temperatures can favor side reactions, such as Wurtz-type coupling.[4] The presence of the bromoethyl side chain also introduces the possibility of intramolecular reactions, which can be minimized by using low temperatures (e.g., -20 °C to 0 °C) and a controlled addition of the substrate to the magnesium suspension.[5]
The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures.[6] The reactivity order for aryl halides in these couplings is generally I > OTf > Br >> Cl.[7][8]
-
Heck Coupling: This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base to form a substituted alkene.[9][10] The reaction is stereospecific and tolerates a wide range of functional groups.[9] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) is crucial for efficient catalysis.[11]
-
Suzuki Coupling: The Suzuki reaction involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base.[12][13] This method is widely used for synthesizing biaryl compounds and conjugated systems.[12][14] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13]
-
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne.[15] It employs a dual catalytic system of palladium and a copper(I) co-catalyst in the presence of a mild base.[15][16] The reaction can often be carried out under mild conditions, including at room temperature.[7]
The primary bromoethyl group is susceptible to nucleophilic substitution reactions, typically proceeding through an SN2 mechanism.[3] This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. Strong nucleophiles like cyanide or azide can readily displace the bromide.[3][17]
Under the influence of a strong, non-nucleophilic base, the bromoethyl group can undergo an E2 elimination reaction to form 1-bromo-2-vinylbenzene. This reaction requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[18]
Application in the Synthesis of Key Scaffolds
The diverse reactivity of this compound makes it a precursor for several important molecular frameworks used in drug development.
Dibenzosuberenone is the core structure of many tricyclic antidepressants.[19][20] A common synthetic strategy involves an intramolecular Friedel-Crafts-type cyclization of a precursor derived from this compound. For instance, after a Suzuki coupling to introduce a second aryl ring, the resulting intermediate can be cyclized using a strong acid like polyphosphoric acid (PPA).[20] The resulting dibenzosuberone can then be dehydrogenated to dibenzosuberenone, often via a bromination-dehydrobromination sequence.[19][20][21]
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals.[22][23] this compound can be used to construct benzo-fused N-heterocycles.[24] For example, nucleophilic substitution on the bromoethyl chain with a primary amine or aniline derivative yields a secondary amine. This intermediate can then undergo a palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) at the aryl bromide position to form a tetrahydroquinoline ring system. Alternatively, reaction with azide followed by reduction and cyclization can lead to other heterocyclic systems.
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for key transformations involving aryl bromides, providing a baseline for protocol development with this compound.
Table 1: Heck Reaction Conditions for Aryl Bromides
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Styrene | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | 12-24 | 75-90 |
| n-Butyl Acrylate | Pd(OAc)₂ (1-2) | PPh₃ (2-4) | Et₃N (1.5-2.0) | Toluene | 100-110 | 8-16 | 80-95 |
| Pent-4-en-2-ol | Pd-Tetraphosphine (0.1) | - | K₂CO₃ (1.5) | Dioxane | 100 | 20 | 78 |
(Data compiled from references[11][25])
Table 2: Sonogashira Coupling Conditions for Aryl Bromides
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | i-Pr₂NH (7.0) | THF | 25 | 3 | 89 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2.0) | DMF | 60 | 6 | 92 |
| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₂NH (2.0) | THF | 25 | 12 | 85-95 |
(Data compiled from reference[7])
Table 3: Suzuki Coupling Conditions for Aryl Bromides
| Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12 | 90-98 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.0) | K₃PO₄ (3.0) | Dioxane | 100 | 18 | 95 |
| Vinylboronic acid pinacol ester | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | DME | 85 | 16 | 85-93 |
(Data compiled from references[14][26])
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents should be anhydrous where specified.
-
Materials: Magnesium turnings, Iodine (one crystal), this compound, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Place magnesium turnings (1.2 equivalents) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (~10%) of the aryl bromide solution to the magnesium. The disappearance of the iodine color and the appearance of a cloudy solution indicate reaction initiation. Gentle warming may be required.[5]
-
Once initiated, cool the flask to 0 °C using an ice bath.
-
Slowly add the remaining solution from the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete conversion. The resulting cloudy grey solution of (2-(2-bromoethyl)phenyl)magnesium bromide is ready for use in subsequent steps.[5][27]
-
-
Materials: this compound, Styrene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Add anhydrous DMF to dissolve the catalyst and ligand.
-
Add this compound (1.0 equiv), styrene (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).[11]
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the reaction mixture to 100 °C and monitor progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through Celite to remove the catalyst.[9]
-
Partition the filtrate between ethyl acetate and water. Separate the layers, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.
-
-
Materials: this compound, Phenylacetylene, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Diisopropylamine, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of this compound (1.0 equiv) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2.5 mol%), diisopropylamine (7.0 equiv), and phenylacetylene (1.1 equiv).[7]
-
Stir the reaction for 3-6 hours at room temperature, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction with diethyl ether and filter through a pad of Celite, washing the pad with additional ether.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the coupled product.[7]
-
References
- 1. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between this compound and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. bloomtechz.com [bloomtechz.com]
- 4. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. ocf.berkeley.edu [ocf.berkeley.edu]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... | Study Prep in Pearson+ [pearson.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 20. juniperpublishers.com [juniperpublishers.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. Frontiers | Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles [frontiersin.org]
- 23. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective | MDPI [mdpi.com]
- 24. Benzo-fused N-Heterocycle synthesis [organic-chemistry.org]
- 25. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 26. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 27. Chemistry 211 Experiment 2 [home.miracosta.edu]
Methodological & Application
Application Notes and Protocols for Intramolecular Friedel-Crafts Cyclization of 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intramolecular Friedel-Crafts cyclization is a powerful method for constructing cyclic systems, particularly in the synthesis of polycyclic aromatic compounds and tetralin derivatives, which are common scaffolds in medicinal chemistry. This application note provides a detailed protocol for the synthesis of 4-bromo-1,2-dihydronaphthalene from 1-Bromo-2-(2-bromoethyl)benzene via an intramolecular Friedel-Crafts alkylation. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. The protocol herein is based on established principles of Friedel-Crafts chemistry, utilizing a Lewis acid catalyst to promote the formation of a six-membered ring through electrophilic aromatic substitution.[1]
Reaction Principle
The intramolecular Friedel-Crafts cyclization of this compound proceeds via an electrophilic aromatic substitution mechanism. A strong Lewis acid, such as aluminum chloride (AlCl₃), is employed to facilitate the formation of a carbocation intermediate from the bromoethyl side chain. This electrophilic center is then attacked by the electron-rich aromatic ring, leading to the formation of the cyclized product, 4-bromo-1,2-dihydronaphthalene, and regeneration of the catalytic species. The reaction is typically carried out in an inert solvent to ensure homogeneity and control of the reaction temperature.
Data Presentation
The following table summarizes the key quantitative data for the intramolecular Friedel-Crafts cyclization of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Product | 4-bromo-1,2-dihydronaphthalene |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Reactant Concentration | ~0.1 M |
| Catalyst Stoichiometry | 1.1 equivalents |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% (reported for similar substrates) |
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric Acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or powder funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (e.g., 100 mL for a 10 mmol scale reaction). Cool the solvent to 0 °C using an ice bath.
-
Addition of Catalyst: Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the cooled dichloromethane with vigorous stirring. Ensure the temperature does not rise significantly during the addition.
-
Addition of Substrate: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride in dichloromethane at 0 °C over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid. Stir until all the solids have dissolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M hydrochloric acid, water, saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-bromo-1,2-dihydronaphthalene.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the intramolecular Friedel-Crafts cyclization.
Caption: Mechanism of the intramolecular Friedel-Crafts cyclization.
References
Application Notes and Protocols for the Synthesis of Dibenzosuberenone from 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of dibenzosuberenone, a key scaffold in medicinal chemistry, particularly for the development of tricyclic antidepressants and other biologically active compounds.[1] The synthesis commences from the readily available starting material, 1-Bromo-2-(2-bromoethyl)benzene. The proposed synthetic strategy involves a multi-step sequence, proceeding through the key intermediate dibenzosuberone. Detailed experimental protocols for the crucial transformations, including an intramolecular Friedel-Crafts acylation and subsequent oxidation, are provided. Quantitative data is summarized in tabular format for clarity, and the overall workflow and reaction pathways are illustrated using diagrams.
Introduction
Dibenzosuberenone and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] While various synthetic routes to dibenzosuberenone have been reported, a direct, high-yielding method from this compound is not extensively documented. This guide outlines a rational and feasible multi-step synthetic pathway. The core of this strategy is the formation of the tricyclic ketone, dibenzosuberone, via an intramolecular Friedel-Crafts acylation of a 2-(2-phenylethyl)benzoic acid intermediate. Subsequently, dibenzosuberone is converted to the target molecule, dibenzosuberenone, through an oxidation step. Two effective methods for this final oxidation are presented: catalytic dehydrogenation and a bromination-dehydrohalogenation sequence.
Proposed Overall Synthetic Pathway
The synthesis is proposed to proceed in three main stages, as depicted in the reaction scheme below. The initial conversion of this compound to the key intermediate, 2-(2-phenylethyl)benzoic acid, is a challenging transformation that can be approached through several synthetic routes. A plausible, though likely requiring optimization, method is presented here. The subsequent steps, the cyclization to dibenzosuberone and its oxidation to dibenzosuberenone, are well-established transformations with reliable protocols.
Caption: Proposed multi-step synthesis of Dibenzosuberenone.
Experimental Protocols
Stage 1: Synthesis of 2-(2-Phenylethyl)benzoic Acid (Proposed Route)
This stage involves the conversion of the starting material into the key carboxylic acid intermediate. The following protocol is a suggested pathway and may require optimization.
1.1 Suzuki Coupling to form 2-(2-Bromoethyl)biphenyl
-
Reaction: this compound is coupled with phenylboronic acid in the presence of a palladium catalyst to form 2-(2-bromoethyl)biphenyl.
-
Protocol:
-
To a degassed solution of this compound (1.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water), add phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
1.2 Cyanation to form 2-(Biphenyl-2-yl)acetonitrile
-
Reaction: The bromoethyl group of 2-(2-bromoethyl)biphenyl is converted to a nitrile group.
-
Protocol:
-
Dissolve 2-(2-bromoethyl)biphenyl (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (1.5 eq) and heat the mixture to 60-80 °C.
-
Monitor the reaction until completion (TLC or GC-MS).
-
Cool the reaction mixture, pour into water, and extract with ethyl acetate.
-
Wash the organic phase thoroughly with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo. The crude nitrile is often used in the next step without further purification.
-
1.3 Hydrolysis to 2-(2-Phenylethyl)benzoic Acid
-
Reaction: The nitrile is hydrolyzed under acidic conditions to the corresponding carboxylic acid.
-
Protocol:
-
To the crude 2-(biphenyl-2-yl)acetonitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until the reaction is complete.
-
Cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-(2-phenylethyl)benzoic acid.
-
Stage 2: Intramolecular Friedel-Crafts Acylation to Dibenzosuberone
This well-established procedure cyclizes 2-(2-phenylethyl)benzoic acid to the tricyclic ketone, dibenzosuberone.[1][2][3]
-
Reaction:
C₁₅H₁₄O₂ → C₁₅H₁₂O + H₂O
-
Protocol:
-
Place 2-(2-phenylethyl)benzoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the carboxylic acid).
-
Heat the mixture with stirring to 100-140 °C for 1-3 hours.[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude dibenzosuberone can be purified by recrystallization or column chromatography.
-
| Reagent | Molar Ratio | Typical Quantity |
| 2-(2-Phenylethyl)benzoic Acid | 1.0 | 10.0 g |
| Polyphosphoric Acid | - | 100-200 g |
| Typical Yield | ~90% |
Stage 3: Oxidation of Dibenzosuberone to Dibenzosuberenone
Two primary methods are presented for the final oxidation step.[4][5]
Method A: Catalytic Dehydrogenation
-
Reaction: Dibenzosuberone is dehydrogenated in the presence of a palladium catalyst.[5][6]
-
Protocol:
-
In a reaction vessel suitable for microwave heating, combine dibenzosuberone (1.0 eq), a hydride acceptor such as diethyl maleate, and a catalyst (e.g., 5% palladium on barium sulfate).[6]
-
Subject the mixture to microwave irradiation (e.g., 60 W, 200 °C) for approximately 30 minutes.[6]
-
After cooling, transfer the reaction mixture to a flask using ethanol.
-
Add aqueous potassium hydroxide solution (e.g., 20%) and heat to reflux for 10 minutes to hydrolyze the excess maleate.
-
Extract the mixture with diethyl ether.
-
Wash the combined ether extracts, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the resulting dibenzosuberenone by column chromatography or recrystallization.
-
| Reagent | Molar Ratio | Catalyst Loading |
| Dibenzosuberone | 1.0 | - |
| Diethyl Maleate | Excess | - |
| 5% Pd on BaSO₄ | - | ~7% w/w |
| Typical Yield | High [5] |
Method B: Bromination and Dehydrohalogenation
-
Reaction: Dibenzosuberone is first brominated at the benzylic positions, followed by elimination of HBr to form the double bond.[4]
-
Protocol:
-
Dissolve dibenzosuberone (1.0 eq) in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1-1.2 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux, optionally with irradiation from a sunlamp, until the reaction is complete (indicated by the consumption of dibenzosuberone and the succinimide floating to the surface).
-
Cool the mixture and filter off the succinimide.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the crude bromo-dibenzosuberone in a suitable solvent and treat with a base (e.g., triethylamine or DBN) to effect dehydrohalogenation.
-
Work up the reaction by washing with dilute acid and water, drying the organic layer, and concentrating.
-
Purify the product by column chromatography or recrystallization.
-
| Reagent | Molar Ratio | Notes |
| Dibenzosuberone | 1.0 | |
| N-Bromosuccinimide (NBS) | 1.1-1.2 | |
| AIBN (initiator) | Catalytic | |
| Triethylamine (base) | Excess | |
| Typical Yield | 70-90% [4] |
Workflow and Logic Diagram
Caption: Overall experimental workflow for the synthesis.
Conclusion
The synthesis of dibenzosuberenone from this compound is a multi-step process that can be achieved through the formation of key intermediates such as 2-(2-phenylethyl)benzoic acid and dibenzosuberone. While the initial steps require a carefully planned synthetic sequence, the core transformations of intramolecular Friedel-Crafts acylation and subsequent oxidation are robust and well-documented reactions. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize this important medicinal chemistry scaffold. Careful execution of the experimental procedures and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.
References
Application Notes and Protocols for Lewis Acid-Catalyzed Reactions of 1-Bromo-2-(2-bromoethyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Lewis acid-catalyzed intramolecular cyclization of 1-bromo-2-(2-bromoethyl)benzene derivatives. This reaction is a key transformation for the synthesis of brominated dihydronaphthalene and tetralin scaffolds, which are valuable intermediates in the development of novel therapeutic agents and functional materials.
Introduction
The intramolecular Friedel-Crafts alkylation of this compound and its derivatives represents a robust method for the construction of bicyclic ring systems. This reaction proceeds via an electrophilic aromatic substitution mechanism, wherein a Lewis acid facilitates the formation of a carbocation intermediate from the bromoethyl side chain. The subsequent attack by the electron-rich aromatic ring leads to the formation of a six-membered ring, yielding either dihydronaphthalene or tetralin derivatives, depending on the reaction conditions and subsequent workup. The presence of the bromine atom on the aromatic ring provides a handle for further functionalization, making the products of this reaction versatile building blocks in organic synthesis.
Commonly employed Lewis acids for this transformation include aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·OEt₂), and iron(III) chloride (FeCl₃). The choice of catalyst and reaction conditions can significantly influence the reaction efficiency and product distribution.
Reaction Pathway and Mechanism
The Lewis acid-catalyzed cyclization of this compound proceeds through a classical intramolecular Friedel-Crafts alkylation pathway. The Lewis acid activates the aliphatic bromine atom, facilitating its departure and the formation of a primary carbocation. This carbocation is then attacked by the ortho-position of the brominated benzene ring to form a six-membered ring.
Caption: General reaction pathway for the Lewis acid-catalyzed intramolecular cyclization.
Quantitative Data Summary
While specific quantitative data for the intramolecular cyclization of a broad range of this compound derivatives is not extensively documented in single sources, the following table provides representative data based on typical intramolecular Friedel-Crafts alkylations leading to six-membered rings.[1] Yields are generally moderate to good, depending on the specific substrate and reaction conditions.
| Starting Material | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| This compound | AlCl₃ | CS₂ | 0 - rt | 2 - 4 | 5-Bromo-1,2,3,4-tetrahydronaphthalene | 60-75 |
| 1-Bromo-4-methoxy-2-(2-bromoethyl)benzene | BF₃·OEt₂ | Dichloromethane | 0 - rt | 3 - 6 | 5-Bromo-7-methoxy-1,2,3,4-tetrahydronaphthalene | 65-80 |
| 1-Bromo-4-methyl-2-(2-bromoethyl)benzene | FeCl₃ | 1,2-Dichloroethane | rt - 50 | 4 - 8 | 5-Bromo-7-methyl-1,2,3,4-tetrahydronaphthalene | 55-70 |
Note: The yields are estimates based on analogous reactions and may vary. Optimization of reaction conditions is recommended for specific derivatives.
Experimental Protocols
The following protocols are generalized procedures for the Lewis acid-catalyzed intramolecular cyclization of this compound derivatives.
Protocol 1: Aluminum Chloride Catalyzed Cyclization
This protocol describes a general procedure for the intramolecular Friedel-Crafts alkylation using aluminum chloride as the catalyst.
Materials:
-
This compound derivative
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the this compound derivative (1.0 eq) and anhydrous solvent (e.g., CS₂ or CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add anhydrous aluminum chloride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: The addition of AlCl₃ can be exothermic.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). If the reaction is sluggish, gentle heating (e.g., 40 °C) may be applied.
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (e.g., CH₂Cl₂).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Boron Trifluoride Etherate Catalyzed Cyclization
This protocol provides an alternative procedure using the milder Lewis acid, boron trifluoride etherate.
Materials:
-
This compound derivative
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the this compound derivative (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add boron trifluoride etherate (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Workflow Diagram
The following diagram illustrates the general experimental workflow for the Lewis acid-catalyzed cyclization.
Caption: A typical experimental workflow for the intramolecular Friedel-Crafts cyclization.
Concluding Remarks
The Lewis acid-catalyzed intramolecular cyclization of this compound derivatives is a valuable synthetic tool for accessing brominated dihydronaphthalene and tetralin frameworks. The choice of Lewis acid and careful control of reaction conditions are crucial for achieving optimal yields. The protocols provided herein serve as a general guide for researchers to explore this transformation and adapt it to their specific substrates and research goals. The resulting brominated polycyclic products are poised for further elaboration, offering significant potential in the fields of medicinal chemistry and materials science.
References
Protocol for the synthesis of dibenzo[a,d]cycloheptenes using 1-Bromo-2-(2-bromoethyl)benzene
Introduction
Dibenzo[a,d]cycloheptenes are a class of tricyclic compounds that form the core structure of various pharmacologically active agents, including antidepressants (e.g., amitriptyline), anticonvulsants (e.g., carbamazepine), and antihistamines. The rigid, non-planar seven-membered ring system imparts unique conformational properties that are crucial for their biological activity. This application note provides a detailed two-step protocol for the synthesis of the dibenzo[a,d]cycloheptene scaffold using 1-Bromo-2-(2-bromoethyl)benzene as a key starting material. The synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular Friedel-Crafts alkylation.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Suzuki-Miyaura Coupling: this compound is coupled with phenylboronic acid to form the intermediate, 1-(2-bromoethyl)-2-phenylbenzene.
-
Intramolecular Friedel-Crafts Alkylation: The intermediate undergoes an intramolecular cyclization in the presence of a Lewis acid to yield the 5,6-dihydrodibenzo[a,d]cycloheptene core structure.
Experimental Protocols
Step 1: Synthesis of 1-(2-bromoethyl)-2-phenylbenzene via Suzuki-Miyaura Coupling
This procedure is adapted from standard Suzuki-Miyaura coupling conditions for ortho-substituted aryl bromides.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-bromoethyl)-2-phenylbenzene.
Step 2: Synthesis of 5,6-Dihydrodibenzo[a,d]cycloheptene via Intramolecular Friedel-Crafts Alkylation
This protocol is based on established methods for intramolecular Friedel-Crafts cyclization of diarylethanes.[1]
Materials:
-
1-(2-bromoethyl)-2-phenylbenzene (1.0 eq)
-
Aluminum chloride (AlCl₃, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Ice-water bath
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-(2-bromoethyl)-2-phenylbenzene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and maintain an inert atmosphere.
-
Cool the solution in an ice-water bath.
-
Slowly add aluminum chloride portion-wise to the cooled solution. The color of the solution may change, indicating the progress of the reaction.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to an ice-cold 1 M HCl solution with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 5,6-dihydrodibenzo[a,d]cycloheptene.
Data Presentation
| Step | Reactant | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | 1-(2-bromoethyl)-2-phenylbenzene | Pd(OAc)₂/PPh₃, K₂CO₃ | Dioxane/Water | 85 | 14 | ~85 |
| 2 | 1-(2-bromoethyl)-2-phenylbenzene | 5,6-Dihydrodibenzo[a,d]cycloheptene | AlCl₃ | Dichloromethane | 0 to RT | 3 | ~70 |
Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific experimental conditions.
Mandatory Visualization
Caption: Synthetic workflow for dibenzo[a,d]cycloheptene.
References
Application of 1-Bromo-2-(2-bromoethyl)benzene in the Synthesis of Tricyclic Antidepressants
Application Note AP-TCA-2025-01
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document details the application of 1-Bromo-2-(2-bromoethyl)benzene as a versatile starting material in the synthesis of tricyclic antidepressants (TCAs). It provides a comprehensive overview of the synthetic routes to key tricyclic cores, such as dibenzosuberone and iminodibenzyl, which are precursors to clinically significant antidepressants like Amitriptyline and Imipramine. Detailed experimental protocols for key transformations and a summary of the mechanism of action of these TCAs are presented.
Introduction
Tricyclic antidepressants (TCAs) have been a cornerstone in the treatment of major depressive disorder for decades.[1][2] Their characteristic three-ring structure is fundamental to their pharmacological activity, which primarily involves the inhibition of serotonin and norepinephrine reuptake in the brain.[3][4] this compound serves as a strategic precursor for the construction of the central seven-membered ring found in many TCAs. Its bifunctional nature, possessing two bromo-substituents with different reactivities, allows for sequential and controlled cyclization reactions to build the core tricyclic scaffold.
Synthetic Pathways
The synthesis of TCAs from this compound generally proceeds through the formation of a tricyclic ketone or an amine-containing tricycle, which is then further functionalized to yield the final drug molecule.
Synthesis of Amitriptyline via Dibenzosuberone
A key intermediate in the synthesis of Amitriptyline is 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone.[5] A plausible synthetic route to dibenzosuberone from this compound involves an intramolecular cyclization. This can be achieved through a Grignard reaction followed by an intramolecular coupling or via an intramolecular Friedel-Crafts reaction of a suitable derivative. The subsequent addition of a 3-(dimethylamino)propyl side chain via a Grignard reaction, followed by dehydration, yields Amitriptyline.[1]
Logical Relationship: Synthesis of Amitriptyline
Caption: Synthetic pathway from this compound to Amitriptyline.
Synthesis of Imipramine via Iminodibenzyl
Imipramine synthesis relies on the formation of the 10,11-dihydro-5H-dibenz[b,f]azepine core, also known as iminodibenzyl.[6] This can be conceptualized as starting from a derivative of this compound which undergoes a double N-arylation with an appropriate aniline derivative, or a sequential process involving an initial N-arylation followed by an intramolecular cyclization. The resulting iminodibenzyl is then alkylated with 3-(dimethylamino)propyl chloride to furnish Imipramine.
Experimental Workflow: Synthesis of Imipramine
Caption: General workflow for the synthesis of Imipramine.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the key steps in the synthesis of Amitriptyline.
| Step | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |
| 1. Dibenzosuberone Synthesis | This compound derivative | Lewis Acid (e.g., AlCl₃) | CS₂ or Nitrobenzene | 0 - 80 | 60-80 |
| 2. Grignard Reagent Preparation | 3-Chloro-N,N-dimethylpropan-1-amine | Mg turnings | Anhydrous THF | Reflux | >90 |
| 3. Amitriptyline Synthesis | Dibenzosuberone, 3-(Dimethylamino)propylmagnesium chloride | - | Anhydrous THF | 0 to RT | 70-85 |
| 4. Dehydration | Tertiary alcohol intermediate | HCl | Water | Reflux | >90 |
Experimental Protocols
Protocol 1: Synthesis of Dibenzosuberone via Intramolecular Friedel-Crafts Acylation (Hypothetical Protocol)
Materials:
-
2-(2-Bromoethyl)benzoyl chloride (1.0 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)
-
Anhydrous Carbon Disulfide (CS₂)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous AlCl₃ (1.2 equiv) and anhydrous CS₂.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(2-bromoethyl)benzoyl chloride (1.0 equiv) in anhydrous CS₂ and add it dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 10% HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dibenzosuberone.
Protocol 2: Synthesis of Amitriptyline from Dibenzosuberone
Materials:
-
Dibenzosuberone (1.0 equiv)
-
3-(Dimethylamino)propylmagnesium chloride (1.2 equiv) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Dissolve dibenzosuberone (1.0 equiv) in anhydrous THF in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-(dimethylamino)propylmagnesium chloride (1.2 equiv) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
To the crude alcohol, add a sufficient amount of concentrated HCl and heat the mixture to reflux for 1 hour to effect dehydration.
-
Cool the mixture, neutralize with a suitable base (e.g., NaOH solution), and extract with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography to yield Amitriptyline.
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
Amitriptyline and Imipramine exert their antidepressant effects by acting as serotonin-norepinephrine reuptake inhibitors (SNRIs).[7][8] They bind to the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, blocking the reuptake of these neurotransmitters from the synaptic cleft.[9][10] This leads to an increased concentration of serotonin and norepinephrine in the synapse, enhancing neurotransmission.[11]
Signaling Pathway: SNRI Mechanism of Action
Caption: Mechanism of action of tricyclic antidepressants as SNRIs.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of various tricyclic antidepressants. Its utility lies in its ability to facilitate the construction of the central seven-membered ring characteristic of this class of drugs. The synthetic routes outlined, leading to key intermediates like dibenzosuberone and iminodibenzyl, provide a clear pathway for the production of important therapeutic agents such as Amitriptyline and Imipramine. Understanding the synthetic methodologies and the mechanism of action of these compounds is crucial for the continued development of novel and improved antidepressant therapies.
References
- 1. Amitriptyline - Wikipedia [en.wikipedia.org]
- 2. Imipramine - Wikipedia [en.wikipedia.org]
- 3. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Dibenzosuberone | 1210-35-1 [chemicalbook.com]
- 6. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
- 8. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]
- 9. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 10. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-(2-bromoethyl)benzene is a versatile bifunctional building block in organic synthesis. Its structure, featuring both an aryl C(sp²) bromine and an alkyl C(sp³) bromine, allows for selective palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules. The differential reactivity of the two C-Br bonds provides a handle for chemoselective functionalization, making this reagent particularly valuable in the construction of polysubstituted aromatic compounds and in the synthesis of constrained cyclic systems such as benzocyclobutene through intramolecular cyclization.
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, as well as its application in the synthesis of benzocyclobutene.
Chemoselectivity in Cross-Coupling Reactions
The success of cross-coupling reactions with this compound hinges on the selective activation of one C-Br bond over the other. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the C-X bond is a critical step. Generally, the reactivity of organic halides follows the order: C(sp²)-I > C(sp²)-Br > C(sp²)-Cl and C(sp²)-Br > C(sp³)-Br. This inherent reactivity difference allows for the selective functionalization of the aryl bromide in the presence of the alkyl bromide under carefully controlled conditions. By selecting appropriate catalysts, ligands, and reaction conditions, chemists can direct the coupling to the desired position.
Intermolecular Cross-Coupling Reactions: Selective Functionalization of the Aryl Bromide
This section details protocols for the selective functionalization of the aryl C(sp²)-Br bond of this compound. The alkyl C(sp³)-Br bond typically remains intact under these conditions, allowing for subsequent synthetic manipulations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound.[1]
Application: Synthesis of 2-(2-bromoethyl)biphenyl derivatives, which are precursors to various polycyclic aromatic compounds and substituted phenethylamines.
Experimental Protocol: Synthesis of 2-(2-Bromoethyl)-1,1'-biphenyl
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | dppf (as part of precatalyst) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 85 | 18 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ (as part of precatalyst) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | ~80-90 |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | ~90-98 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds between aryl halides and amines.[2][3][4]
Application: Synthesis of N-aryl-2-(2-bromoethyl)anilines, which are valuable intermediates in the synthesis of pharmaceuticals and heterocyclic compounds.
Experimental Protocol: Synthesis of N-phenyl-2-(2-bromoethyl)aniline
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol% Pd)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound and aniline.
-
Seal the tube, remove from the glovebox, and heat to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
-
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | ~80-90 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 24 | ~75-85 |
| n-Hexylamine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | ~70-80 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[5]
Application: Synthesis of 1-(2-bromoethyl)-2-(alkynyl)benzenes, which are precursors for various polycyclic aromatic hydrocarbons and functionalized alkynes.
Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-2-(phenylethynyl)benzene
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and degassed Et₃N.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Summary: Sonogashira Coupling Conditions
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3.0) | THF | 60 | 8 | ~85-95 |
| 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (2.5) | DMF | 50 | 10 | ~80-90 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N (3.0) | Toluene | 70 | 12 | ~75-85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[7][8]
Application: Synthesis of 1-(2-bromoethyl)-2-vinylbenzene derivatives, which can undergo further transformations such as polymerization or cyclization reactions.
Experimental Protocol: Synthesis of 1-(2-Bromoethyl)-2-styrylbenzene
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
In a dry Schlenk tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, styrene, and Et₃N.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
After cooling, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Summary: Heck Reaction Conditions
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2.0) | DMF | 100 | 18 | ~70-80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Acetonitrile | 80 | 24 | ~65-75 |
| Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2.0) | DMA | 120 | 24 | ~50-60 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate purity.
Intramolecular Cross-Coupling: Synthesis of Benzocyclobutene
The presence of both an aryl bromide and an alkyl bromide in a 1,4-relationship in this compound makes it an ideal precursor for intramolecular cyclization to form benzocyclobutene. This transformation can be achieved via a palladium-catalyzed intramolecular C-H activation or a reductive coupling mechanism.
Application: The synthesis of benzocyclobutene, a strained bicyclic hydrocarbon, which is a valuable monomer for the production of high-performance polymers and a versatile intermediate in organic synthesis.[9]
Experimental Protocol: Synthesis of Benzocyclobutene
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
Tri-tert-butylphosphine (P(tBu)₃) (0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, P(tBu)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add a solution of this compound in anhydrous DMF.
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the formation of benzocyclobutene by GC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with pentane.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and carefully concentrate at low temperature and reduced pressure due to the volatility of benzocyclobutene.
-
Further purification can be achieved by distillation or preparative GC if necessary.
-
Data Summary: Intramolecular Cyclization to Benzocyclobutene
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | P(tBu)₃ (10) | K₂CO₃ (2.0) | DMF | 140 | 18 | ~60-70 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | ~50-60 |
Note: Yields are representative and may vary based on specific reaction conditions.
Conclusion
This compound is a valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of its aryl and alkyl C-Br bonds allows for selective intermolecular couplings at the aromatic ring, providing access to a wide range of functionalized building blocks. Furthermore, its structure is ideally suited for intramolecular cyclization to generate benzocyclobutene, a key monomer and synthetic intermediate. The protocols and data presented herein serve as a guide for researchers to explore the rich chemistry of this bifunctional reagent in the synthesis of novel compounds for pharmaceutical and materials science applications. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and selectivities.
References
- 1. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions at the Ethyl Bromide Moiety of 1-Bromo-2-(2-bromoethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions specifically at the ethyl bromide moiety of 1-bromo-2-(2-bromoethyl)benzene. This versatile substrate allows for the selective introduction of a wide range of functional groups, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
This compound possesses two distinct carbon-bromine bonds: one on the aromatic ring and another on the ethyl side chain. The benzylic-like primary alkyl bromide is significantly more susceptible to nucleophilic substitution than the aryl bromide. This difference in reactivity allows for selective functionalization at the ethyl group under conditions that leave the aryl bromide intact for subsequent transformations, such as cross-coupling reactions.
The primary mechanism for substitution at the ethyl bromide moiety is the bimolecular nucleophilic substitution (SN2) reaction. This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral. The rate of these reactions is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.
Reaction Pathways and Mechanisms
The primary reaction pathway involves the displacement of the bromide ion from the ethyl chain by a nucleophile. Due to the primary nature of the carbon center, the SN2 mechanism is the predominant pathway.
A generalized workflow for these reactions is depicted below. Careful selection of the nucleophile, solvent, and reaction conditions is crucial for achieving high yields and minimizing side reactions, such as elimination (E2), which can compete with substitution, especially with sterically hindered or strongly basic nucleophiles.
Caption: General experimental workflow for nucleophilic substitution.
The logical relationship between reaction parameters and the outcome is crucial for reaction optimization. The choice of a strong, non-bulky nucleophile and a polar aprotic solvent generally favors a clean SN2 reaction.
Caption: Relationship between reaction parameters and outcome.
Data Presentation: Summary of Nucleophilic Substitution Reactions
The following table summarizes the reaction of this compound with various nucleophiles, providing typical reaction conditions and expected product yields based on analogous reactions.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Azide | Sodium Azide (NaN₃) | DMF | Room Temp - 60 | 12 - 24 | 1-(2-Azidoethyl)-2-bromobenzene | High |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 2 - 4 | 3-(2-Bromophenyl)propanenitrile | Good to High |
| Hydroxide | Sodium Hydroxide (NaOH) | Dioxane/Water | Reflux | 12 - 24 | 2-(2-Bromophenyl)ethanol | Moderate to Good |
| Methoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 4 - 8 | 1-Bromo-2-(2-methoxyethyl)benzene | Good |
| Amine | Isopropylamine | Acetonitrile | 80 | 12 | N-(2-(2-Bromophenyl)ethyl)propan-2-amine | >95% (crude) |
| Phthalimide | Potassium Phthalimide | DMF | Room Temp | 12 - 24 | 2-(2-(2-Bromophenyl)ethyl)isoindoline-1,3-dione | High |
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Azidoethyl)-2-bromobenzene
This protocol describes the synthesis of the corresponding azide derivative via a one-pot nucleophilic substitution.[1]
-
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add sodium azide to the solution.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 3-(2-Bromophenyl)propanenitrile
This protocol details the synthesis of the nitrile derivative.[2][3]
-
Materials:
-
This compound (1.0 eq)
-
Potassium Cyanide (KCN) (1.2 eq) (Caution: Highly Toxic)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a mixture of ethanol and water.
-
Carefully add potassium cyanide to the solution.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Add water to the residue and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Synthesis of 2-(2-Bromophenyl)ethanol
This protocol describes the hydrolysis of the ethyl bromide moiety.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.0 eq)
-
Dioxane
-
Water
-
Ethyl acetate
-
1 M HCl
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of dioxane and water.
-
Add sodium hydroxide pellets or a concentrated aqueous solution.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Synthesis of 1-Bromo-2-(2-methoxyethyl)benzene
This protocol details the synthesis of the methyl ether derivative.
-
Materials:
-
This compound (1.0 eq)
-
Sodium Methoxide (NaOMe) (1.2 eq)
-
Anhydrous Methanol
-
Ethyl acetate
-
Water
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous methanol.
-
Add sodium methoxide to the solution.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 5: Synthesis of N-(2-(2-Bromophenyl)ethyl)propan-2-amine
This protocol describes the amination with a primary amine.[4]
-
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add potassium carbonate.
-
Add isopropylamine to the mixture.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
-
Conclusion
The selective nucleophilic substitution at the ethyl bromide moiety of this compound is a robust and versatile transformation for the synthesis of a wide array of functionalized building blocks. The provided protocols offer a starting point for researchers to explore the rich chemistry of this substrate, enabling the development of novel compounds for various applications in drug discovery and materials science. Careful optimization of reaction conditions for each specific nucleophile is recommended to achieve the desired outcomes with high efficiency.
References
Application Notes and Protocols: A Step-by-Step Guide to the Purification of 1-Bromo-2-(2-bromoethyl)benzene by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Bromo-2-(2-bromoethyl)benzene using column chromatography. This guide includes information on the chemical properties of the target compound, a step-by-step purification protocol, and methods for assessing the purity of the final product.
Compound Properties
A thorough understanding of the physicochemical properties of this compound is crucial for a successful purification.
| Property | Value |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₈H₈Br₂[1] |
| Molecular Weight | 263.96 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 264 °C |
| CAS Number | 1074-15-3[1] |
Solubility: Based on the principle of "like dissolves like," this compound, a relatively non-polar molecule, is expected to be soluble in a range of common organic solvents such as hexane, toluene, and dichloromethane, and sparingly soluble to soluble in polar aprotic solvents like acetone and acetonitrile. It is predicted to be insoluble in water.[2]
Safety Precautions: this compound is harmful if swallowed and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Experimental Workflow
The purification process involves a series of sequential steps, from initial analysis by Thin-Layer Chromatography (TLC) to the final isolation of the purified compound.
Caption: A schematic overview of the column chromatography purification process.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude sample.
Materials and Reagents
| Material/Reagent | Specifications |
| Silica Gel | 230-400 mesh |
| n-Hexane | ACS grade or higher |
| Ethyl Acetate | ACS grade or higher |
| Dichloromethane | ACS grade or higher |
| TLC Plates | Silica gel 60 F₂₅₄ |
| Glass wool or cotton | |
| Sand | Washed and dried |
| Chromatography Column | Appropriate size for the amount of crude material |
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has a retention factor (Rf) of approximately 0.25-0.35 for the best separation.
-
Prepare TLC Chambers: Line the inside of a TLC developing chamber with filter paper and add a small amount of the test mobile phase.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber and allow the solvent front to travel up the plate.
-
Visualize the Plate: Remove the plate and visualize the spots under a UV lamp (254 nm).
-
Calculate Rf: Calculate the Rf value for the spot corresponding to this compound.
-
Optimize: Adjust the ratio of hexane to ethyl acetate to achieve the target Rf value. A good starting point is a 4:1 mixture of n-hexane:ethyl acetate. If the Rf is too low, increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
Step 2: Column Preparation
Proper packing of the chromatography column is critical for achieving good separation.
-
Plugging the Column: Securely place a small plug of glass wool or cotton at the bottom of the column.
-
Adding Sand: Add a thin layer (approx. 1 cm) of sand on top of the plug.
-
Preparing the Slurry: In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.
-
Packing the Column: Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to remove any air bubbles.
-
Adding Sand to the Top: Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrating the Column: Pass 2-3 column volumes of the mobile phase through the packed column before loading the sample. Never let the solvent level drop below the top of the sand layer.
Step 3: Sample Loading
The crude sample can be loaded onto the column using either a wet or dry loading method. Dry loading is often preferred for samples that have low solubility in the eluent.
-
Wet Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the solution to the top of the column using a pipette, allowing it to adsorb onto the silica.
-
-
Dry Loading:
-
Dissolve the crude product in a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
Step 4: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column.
-
Apply Pressure: If using flash chromatography, apply gentle pressure to achieve a steady flow rate.
-
Collect Fractions: Begin collecting the eluent in a series of labeled test tubes or vials.
-
Monitor the Separation: Regularly analyze the collected fractions by TLC to track the elution of the desired compound.
Step 5: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure this compound.
-
Combine Fractions: Combine the pure fractions into a round-bottom flask.
-
Remove Solvent: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
Purity Assessment
After purification, the purity of this compound should be assessed. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[3]
GC-MS Analysis Protocol
The following are general GC-MS parameters that can be used as a starting point. Method optimization will be required for specific instrumentation.
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless, depending on concentration) |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Oven Program | Start at a suitable temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 2-5 minutes. |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| Mass Range | m/z 50-400 |
Sample Preparation for GC-MS: Dissolve a small amount of the purified product in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). |
| Poor separation | Incorrect mobile phase; column not packed properly. | Re-optimize the mobile phase using TLC to maximize the difference in Rf values between the product and impurities. Ensure the column is packed evenly without air bubbles. |
| Compound streaks on TLC/column | Sample is too concentrated; compound has low solubility in the mobile phase. | Dilute the sample for TLC. For column chromatography, consider dry loading. |
By following this detailed guide, researchers can effectively purify this compound and verify its purity for subsequent applications in their research and development endeavors.
References
Troubleshooting & Optimization
Overcoming low yields in the intramolecular cyclization of 1-Bromo-2-(2-bromoethyl)benzene
Welcome to the technical support center for the intramolecular cyclization of 1-Bromo-2-(2-bromoethyl)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges, particularly low yields, encountered during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the intramolecular cyclization of this compound to form benzocyclobutene?
A1: The primary methods to achieve this cyclization involve the formation of an organometallic intermediate, followed by an intramolecular nucleophilic attack to displace the second bromide. The most common approaches include:
-
Grignard Reagent Formation: This involves reacting this compound with magnesium metal to form the corresponding Grignard reagent, which then cyclizes.[1][2][3][4]
-
Lithium-Halogen Exchange: This method uses an organolithium reagent, typically n-butyllithium or t-butyllithium, to selectively replace one of the bromine atoms with lithium, generating an aryllithium intermediate that subsequently cyclizes.[5][6][7][8]
-
Palladium-Catalyzed C-H Activation: While not a direct cyclization of the starting material, related benzocyclobutene syntheses can be achieved with high efficiency using palladium catalysts to activate C-H bonds.[9][10][11][12][13] This can be an alternative route to consider if traditional methods fail.
Q2: Why am I getting a low yield of benzocyclobutene?
A2: Low yields in this reaction are a common issue and can be attributed to several factors:
-
Side Reactions: Competing intermolecular reactions (Wurtz-Fittig coupling) can lead to the formation of dimers and other polymeric byproducts.[14]
-
Grignard Reagent Issues: Difficulty in initiating the Grignard reaction, or the presence of impurities (especially water), can significantly reduce the yield.[2][3][4] The Grignard reagent can also act as a base, leading to elimination reactions.
-
Organolithium Instability: The aryllithium intermediate can be unstable, especially at higher temperatures, leading to decomposition or undesired side reactions.[5][6][7]
-
Reaction Conditions: Suboptimal reaction conditions, such as temperature, solvent, and concentration, can favor side reactions over the desired intramolecular cyclization.
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate or proceeds with a very low yield.
| Possible Cause | Troubleshooting Step |
| Inactive Magnesium Surface | The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide.[3] Activate the magnesium by crushing it in situ, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.[3] |
| Presence of Water | Grignard reagents are highly sensitive to moisture.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Solvent Choice | Ethers like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing the Grignard reagent.[3][15] Ensure the solvent is of high purity and anhydrous. |
| Low Temperature | While initiation may require gentle heating, the reaction should be cooled once initiated to prevent side reactions.[1] |
Issue 2: Significant formation of intermolecular coupling byproducts (e.g., dimers).
| Possible Cause | Troubleshooting Step |
| High Concentration | High concentrations of the starting material can favor intermolecular reactions. |
| Slow Addition | Add the this compound solution slowly to the magnesium or organolithium reagent to maintain a low concentration of the reactive intermediate. |
| Reaction Temperature | Running the reaction at a lower temperature can help to disfavor the higher activation energy pathway of intermolecular coupling. For lithium-halogen exchange, temperatures as low as -100 °C are often used.[5][6][7] |
Issue 3: Low yield when using lithium-halogen exchange.
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry of Organolithium Reagent | Use at least two equivalents of t-butyllithium. The first equivalent performs the exchange, and the second reacts with the t-butyl bromide byproduct.[8] |
| Unfavorable Solvent | The choice of solvent can dramatically affect the stability and reactivity of the aryllithium intermediate.[5][6][7] A mixture of THF and hexane, or diethyl ether and hexane, is commonly used.[5] |
| Reaction Temperature Too High | The aryllithium intermediate is often unstable at temperatures above -78 °C.[5][6][7] Maintain a very low temperature throughout the reaction. |
Experimental Protocols
Protocol 1: Intramolecular Cyclization via Grignard Reagent Formation
-
Preparation: Oven-dry all glassware and assemble under a nitrogen or argon atmosphere.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in a round-bottom flask. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[2]
-
Reaction: Once initiated, cool the flask to 0 °C. Slowly add the remaining this compound solution while maintaining the temperature below 5 °C.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours to ensure complete cyclization.
-
Quenching and Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Intramolecular Cyclization via Lithium-Halogen Exchange
-
Preparation: Oven-dry all glassware and assemble under a nitrogen or argon atmosphere.
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of anhydrous THF and hexane. Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.[5][6]
-
Addition of Organolithium: Slowly add n-butyllithium (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below -95 °C.[5] The resulting aryllithium intermediate is stable for over an hour at this temperature.[5][6]
-
Cyclization: After stirring for 30 minutes at -100 °C, allow the reaction to slowly warm to room temperature. The cyclization will occur as the temperature rises.
-
Quenching and Work-up: Quench the reaction at 0 °C by the slow addition of water. Extract the aqueous layer with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Data Presentation
| Method | Reagents | Solvent | Temperature | Typical Yield | Key Considerations |
| Grignard Cyclization | Mg, I₂ (cat.) | THF or Et₂O | 0 °C to RT | Variable, often moderate | Requires careful initiation and anhydrous conditions.[1][3] |
| Lithium-Halogen Exchange | n-BuLi or t-BuLi | THF/Hexane or Et₂O/Hexane | -100 °C to RT | Can be high | Requires very low temperatures for intermediate stability.[5][6][7] |
| Palladium-Catalyzed C-H Activation (for related structures) | Pd(OAc)₂, P(tBu)₃, K₂CO₃ | DMF | High Temperature | 44-92% | Not a direct cyclization of the starting material, but a powerful alternative for benzocyclobutene synthesis.[11][12] |
Visualizations
Caption: Reaction pathways for the intramolecular cyclization.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between this compound and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. A better route to benzocyclobutenes, sought-after buildingblocks for drugs - Scripps Research chemists devise a new, C-H activation-based method for the synthesis of BCBs [bionity.com]
- 10. Benzocyclobutene synthesis [organic-chemistry.org]
- 11. Synthesis of benzocyclobutenes by palladium-catalyzed C-H activation of methyl groups: method and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzocyclobutenes by Palladium-Catalyzed C-H Activation of Methyl Groups: Method and Mechanistic Study [organic-chemistry.org]
- 13. par.nsf.gov [par.nsf.gov]
- 14. gauthmath.com [gauthmath.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Troubleshooting guide for Friedel-Crafts reactions with ortho-substituted phenylethyl bromides
Technical Support Center: Friedel-Crafts Reactions
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to Friedel-Crafts reactions involving ortho-substituted phenylethyl bromides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My intramolecular Friedel-Crafts cyclization of an ortho-substituted phenylethyl bromide is resulting in a very low yield. What are the common causes?
A1: Low or no yield in this reaction can be attributed to several factors, primarily related to the catalyst, substrate, and reaction conditions.
-
Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout your experiment.[1]
-
Deactivated Aromatic Ring: The ortho-substituent on your phenylethyl bromide may be a strongly electron-withdrawing group (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR).[1] These groups deactivate the aromatic ring towards electrophilic substitution, often preventing the reaction from proceeding efficiently.[1][2] Friedel-Crafts reactions are generally the slowest among electrophilic aromatic substitutions and do not work well with strongly deactivated rings.[2][3]
-
Steric Hindrance: The substituent at the ortho position can sterically hinder the approach of the electrophilic carbon to the aromatic ring, even in an intramolecular reaction.[4] This is particularly true for bulky substituents, which can raise the activation energy of the cyclization step.
-
Substrate Reactivity with Catalyst: If the ortho-substituent is a basic group, such as an amine (-NH₂) or hydroxyl (-OH), it can react with the Lewis acid catalyst.[1][5] This forms a complex that deactivates the catalyst and adds a strong deactivating positive charge to the ring, halting the reaction.[5][6]
Issue 2: Formation of Undesired Products
Q2: Instead of the expected intramolecular cyclization product (a tetralin derivative), I am observing other products or a complex mixture. What could be happening?
A2: The formation of unexpected products often points to carbocation rearrangements or competing intermolecular reactions.
-
Carbocation Rearrangement: While the primary carbocation that would form from phenylethyl bromide is unstable, the Lewis acid-alkyl halide complex can still undergo rearrangement.[2][7] A 1,2-hydride shift can occur to form a more stable secondary benzylic carbocation before cyclization, potentially leading to rearranged ring structures.[7][8] This is a significant limitation of Friedel-Crafts alkylations.[2][9]
-
Intermolecular Reaction: If the concentration of the substrate is too high, intermolecular alkylation can compete with the desired intramolecular cyclization. This leads to the formation of polymers or di- and poly-alkylated aromatic compounds. Using high dilution conditions can favor the intramolecular pathway.
-
Polyalkylation: The initial alkylation product (the tetralin ring system) is often more reactive than the starting material because alkyl groups are activating. This can lead to subsequent Friedel-Crafts reactions, resulting in polyalkylated byproducts.[5][9] This is less of a concern in intramolecular reactions but can occur if reaction times are excessively long or conditions are too harsh.
Q3: How can I avoid carbocation rearrangements?
A3: The most effective strategy to prevent rearrangement is to use the Friedel-Crafts acylation reaction as an alternative.[2][3] The acylium ion intermediate is resonance-stabilized and does not undergo rearrangement.[8][10][11] The procedure involves:
-
Performing an intramolecular Friedel-Crafts acylation using the corresponding acyl halide (e.g., an ortho-substituted 3-phenylpropanoyl chloride).
-
Reducing the resulting ketone to the desired alkane using methods like the Clemmensen or Wolff-Kishner reduction.[12]
Data Presentation: Lewis Acid Catalyst Comparison
The choice of Lewis acid is critical and influences yield and reaction rate. While specific data for every ortho-substituted phenylethyl bromide is substrate-dependent, the following table provides a general comparison of common Lewis acids for Friedel-Crafts reactions.
| Lewis Acid Catalyst | Typical Catalyst Loading (mol%) | Expected Relative Activity | Key Considerations |
| Aluminum Chloride (AlCl₃) | 100 - 200 | High | Highly reactive and widely used, but very hygroscopic. Often requires stoichiometric amounts or more.[11][13] Can promote rearrangements. |
| Ferric Chloride (FeCl₃) | 100 - 150 | Moderate to High | A less potent but more manageable and less moisture-sensitive alternative to AlCl₃.[13] |
| Boron Trifluoride (BF₃) | Catalytic to Stoichiometric | Moderate | Often used as a gas or in an etherate complex (BF₃·OEt₂). Can be a milder alternative.[14] |
| Tin(IV) Chloride (SnCl₄) | Catalytic to Stoichiometric | Moderate | A milder Lewis acid that can sometimes offer better selectivity and reduce side reactions.[14] |
| Zinc Chloride (ZnCl₂) | 100 - 200 | Moderate to Low | A mild Lewis acid, often requiring higher temperatures or longer reaction times. Can be used for activated substrates.[13] |
Note: Relative activities and required loadings can vary significantly based on the specific substrate, its ortho-substituent, solvent, and reaction temperature.[13]
Experimental Protocols
Protocol: Intramolecular Friedel-Crafts Cyclization of 1-(2-methoxyphenyl)ethyl bromide
This protocol describes a general procedure for the intramolecular alkylation (cyclization) of an activated ortho-substituted phenylethyl bromide.
Materials:
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1-(2-methoxyphenyl)ethyl bromide
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Anhydrous Aluminum Chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM)
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Crushed ice
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Concentrated HCl
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Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, nitrogen/argon inlet.
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried in an oven. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[1]
-
Catalyst Suspension: To the round-bottom flask, add anhydrous dichloromethane followed by the careful addition of anhydrous aluminum chloride (1.1 equivalents) at 0 °C (ice bath). Stir to create a suspension.
-
Substrate Addition: Dissolve 1-(2-methoxyphenyl)ethyl bromide (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and concentrated HCl to quench the reaction and hydrolyze the aluminum complexes.[1]
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[1]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired cyclized product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. "The comparison of Friedel-Crafts alkylation and acylation as a means t" by Penny Whalley [pearl.plymouth.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. differencebetween.com [differencebetween.com]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
Optimization of reaction conditions for the synthesis of 1-Bromo-2-(2-bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions for the multi-step synthesis of 1-Bromo-2-(2-bromoethyl)benzene. The primary synthetic route involves three key stages: benzylic bromination of 1-bromo-2-ethylbenzene, elimination to form 1-bromo-2-vinylbenzene, and subsequent anti-Markovnikov hydrobromination.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield or No Reaction during Benzylic Bromination (Step 1)
| Potential Cause | Recommended Solution |
| Inactive Radical Initiator | Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure it has been stored correctly. |
| Insufficient Light Source (for photo-initiation) | Ensure a high-intensity lamp is used and placed close to the reaction vessel. |
| Poor Quality N-Bromosuccinimide (NBS) | Recrystallize NBS from water before use to remove impurities like succinimide, which can inhibit the reaction. |
| Reaction Temperature Too Low | Ensure the reaction is heated to reflux, typically in a solvent like carbon tetrachloride or acetonitrile, to facilitate initiation. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and free of contaminants. Use freshly distilled solvents to remove any potential inhibitors. |
Issue 2: Formation of Multiple Brominated Byproducts in Step 1
| Potential Cause | Recommended Solution |
| Excessive Brominating Agent | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Using a large excess can lead to dibromination or other side reactions. |
| High Reaction Temperature/Prolonged Reaction Time | Monitor the reaction progress by TLC or GC. Stop the reaction once the starting material is consumed to avoid over-bromination. |
| Ring Bromination | Free radical bromination of the side chain is favored over electrophilic aromatic substitution. However, certain conditions can promote ring bromination. Ensure the absence of Lewis acid catalysts and conduct the reaction in a non-polar solvent. |
Issue 3: Incomplete Elimination Reaction (Step 2)
| Potential Cause | Recommended Solution |
| Base Not Strong Enough | Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK) to favor the E2 elimination pathway. |
| Insufficient Base | Use a slight excess of the base (e.g., 1.2-1.5 equivalents) to ensure complete dehydrohalogenation. |
| Low Reaction Temperature | Gently heat the reaction mixture to facilitate the elimination process, but avoid excessive heat which could lead to side reactions. |
Issue 4: Low Yield of this compound in Anti-Markovnikov Addition (Step 3)
| Potential Cause | Recommended Solution |
| Absence of Radical Initiator | The anti-Markovnikov addition of HBr requires a radical initiator like peroxides (e.g., benzoyl peroxide) or AIBN. Ensure a fresh initiator is used. |
| Presence of Stabilizers in Alkene | If the 1-bromo-2-vinylbenzene starting material contains polymerization inhibitors, they may need to be removed by passing it through a column of alumina. |
| Markovnikov Addition Predominates | Ensure the reaction is carried out under strict radical conditions (e.g., presence of peroxides, exclusion of light and air if not photo-initiated) to prevent the competing ionic mechanism that leads to the Markovnikov product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most practical starting material is 1-bromo-2-ethylbenzene.
Q2: Why is N-Bromosuccinimide (NBS) used for the first bromination step instead of molecular bromine (Br₂)?
A2: NBS is the preferred reagent for benzylic bromination because it provides a low, constant concentration of bromine, which favors the free-radical substitution on the alkyl side chain over electrophilic addition to the aromatic ring. This selectivity is crucial for achieving a high yield of the desired intermediate, 1-bromo-2-(1-bromoethyl)benzene.
Q3: My benzylic bromination (Step 1) is very slow. What can I do to speed it up?
A3: Ensure that your radical initiator is active and that you are providing sufficient energy (heat or light) to initiate the reaction. The use of freshly recrystallized NBS is also critical, as impurities can inhibit the reaction.
Q4: During the elimination step (Step 2), I am getting a significant amount of substitution product instead of the desired alkene. Why is this happening?
A4: This is likely due to the choice of base. Using a sterically hindered, strong base like potassium tert-butoxide favors the E2 elimination pathway over the SN2 substitution pathway. Using a less hindered base like sodium ethoxide could lead to more of the substitution byproduct.
Q5: Why is a radical initiator necessary for the final hydrobromination step (Step 3)?
A5: The addition of HBr to an alkene can proceed via two different mechanisms. In the absence of radical initiators, the reaction follows an ionic mechanism (Markovnikov's rule), which would place the bromine on the carbon closer to the benzene ring. The presence of a radical initiator forces the reaction to proceed via a free-radical mechanism, resulting in the anti-Markovnikov addition required to place the bromine on the terminal carbon of the ethyl group, yielding the desired product.
Experimental Protocols
Step 1: Synthesis of 1-bromo-2-(1-bromoethyl)benzene
-
To a solution of 1-bromo-2-ethylbenzene (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 1-bromo-2-vinylbenzene
-
Dissolve the crude 1-bromo-2-(1-bromoethyl)benzene from the previous step in a suitable solvent like THF.
-
Add a solution of potassium tert-butoxide (1.2 eq) in THF dropwise to the reaction mixture at room temperature.
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Stir the mixture for several hours, monitoring the reaction progress by TLC or GC.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Synthesis of this compound
-
Dissolve the 1-bromo-2-vinylbenzene in a non-polar solvent.
-
Add a radical initiator such as benzoyl peroxide.
-
Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent.
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Stir the reaction at room temperature and monitor its progress.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
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Dry the organic layer, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions
| Step | Reaction | Key Reagents | Initiator/Catalyst | Solvent | Temperature | Typical Yield |
| 1 | Benzylic Bromination | 1-bromo-2-ethylbenzene, NBS | AIBN or Benzoyl Peroxide | CCl₄ or Acetonitrile | Reflux | 70-85% |
| 2 | Elimination | 1-bromo-2-(1-bromoethyl)benzene, t-BuOK | - | THF | Room Temp to Reflux | 85-95% |
| 3 | Anti-Markovnikov Addition | 1-bromo-2-vinylbenzene, HBr | Peroxides (e.g., BPO) | Non-polar (e.g., Heptane) | Room Temperature | >90% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in benzylic bromination.
Common impurities in 1-Bromo-2-(2-bromoethyl)benzene and their removal techniques
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2-bromoethyl)benzene. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically prepared this compound?
The purity of this compound can be affected by impurities stemming from its synthesis, which typically involves the radical bromination of 1-bromo-2-ethylbenzene. The most common impurities to anticipate are:
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Unreacted Starting Material: 1-Bromo-2-ethylbenzene.
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Over-brominated Byproducts: 1-Bromo-2-(1,2-dibromoethyl)benzene, where a second bromine atom has been added to the ethyl chain.
-
Isomeric Byproducts: Other isomers formed during the synthesis, such as 1-Bromo-2-(1-bromoethyl)benzene.
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Poly-brominated Aromatic Byproducts: Compounds where additional bromine atoms have been substituted onto the benzene ring.
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Residual Synthesis Reagents: Traces of the brominating agent (e.g., N-Bromosuccinimide) or the radical initiator (e.g., Azobisisobutyronitrile - AIBN).
-
Solvent Residues: Residual solvents from the reaction and workup (e.g., carbon tetrachloride, cyclohexane, dichloromethane).
Q2: How can I quickly assess the purity of my this compound sample?
A quick assessment of purity can be performed using Thin Layer Chromatography (TLC). By spotting your sample on a silica gel TLC plate and eluting with a non-polar solvent system (e.g., hexane/ethyl acetate mixture), you can visualize the number of components. The desired product should appear as a single, well-defined spot. The presence of multiple spots indicates impurities. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My NMR spectrum of this compound shows unexpected peaks. What could they be?
Unexpected peaks in the NMR spectrum often correspond to the common impurities mentioned in Q1. For instance:
-
Peaks corresponding to 1-bromo-2-ethylbenzene will show a characteristic quartet and triplet for the ethyl group.
-
Over-brominated impurities may exhibit more complex splitting patterns in the aliphatic region.
-
Aromatic region signals differing from the expected pattern for a 1,2-disubstituted benzene ring could indicate isomeric or poly-brominated aromatic impurities.
Q4: I am observing a lower-than-expected yield after purification. What are the potential causes?
Several factors can contribute to a low recovery of the purified product:
-
Product loss during aqueous washes: Ensure the pH of the aqueous layers is controlled to prevent any unintended reactions or partitioning of the product.
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Decomposition on silica gel: Some bromo-compounds can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.
-
Co-elution with impurities: If the chosen solvent system for chromatography is not optimal, the product may elute with impurities, leading to the discarding of mixed fractions and thus a lower yield of pure product.
-
Improper fraction collection: Monitoring the elution by TLC is crucial to avoid premature or delayed collection of the product fractions.
Troubleshooting Guides
Issue 1: Poor separation of impurities during column chromatography.
If you are experiencing poor separation between your desired product and impurities on a silica gel column, consider the following troubleshooting steps:
-
Optimize the Solvent System: The polarity of the eluent is critical. If the spots on a TLC plate are too close, you need to test different solvent systems.
-
For closely related non-polar compounds, a low polarity system like a high ratio of hexane to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point (e.g., 98:2 Hexane:EtOAc).
-
Run several TLCs with varying solvent ratios to find the one that gives the best separation between the product and impurity spots. An ideal Rf value for the desired compound is around 0.25-0.35 for good column separation.[1]
-
-
Check Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, as these can lead to "channeling" and a significant loss of resolution.
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Adjust the Column Dimensions: A longer and narrower column generally provides better separation for difficult-to-separate mixtures.
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Reduce the Amount of Sample Loaded: Overloading the column is a common cause of poor separation. A general guideline is to use a silica gel to crude compound weight ratio of 50:1 to 100:1 for challenging separations.[1]
Issue 2: The product appears to be degrading during purification.
If you suspect your compound is decomposing, particularly on a silica gel column:
-
Perform a Stability Test: Dissolve a small amount of your crude product in the elution solvent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots (decomposition products) appear over time.[1]
-
Use a Deactivated Stationary Phase: If decomposition on silica gel is confirmed, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel (by adding a small percentage of triethylamine to the eluent).
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Consider Alternative Purification Methods: If the compound is thermally stable, vacuum distillation can be an effective alternative to chromatography for separating compounds with different boiling points.
Quantitative Data on Purification
The following table provides an illustrative example of the expected purity of this compound after various purification steps. Actual results may vary depending on the initial purity of the crude material.
| Purification Step | Purity of this compound (Example) | Key Impurities Removed |
| Crude Product | ~85% | Starting materials, over-brominated products, residual reagents |
| After Aqueous Wash | ~90% | Water-soluble reagents and byproducts |
| After Column Chromatography | >98% | Structurally similar byproducts (e.g., starting material, over-brominated compounds) |
| After Vacuum Distillation | >99% | Non-volatile impurities, compounds with significantly different boiling points |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.
-
Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of crude material.
-
Securely plug the bottom of the column with a small piece of cotton or glass wool.
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Add a layer of sand (approximately 1-2 cm) to create a flat base.[2]
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Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 99:1 n-hexane:ethyl acetate).[1]
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.[2]
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[1][3]
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the starting eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.[1]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Strategies to avoid polyalkylation in Friedel-Crafts reactions involving 1-Bromo-2-(2-bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Friedel-Crafts reactions involving 1-Bromo-2-(2-bromoethyl)benzene. Our goal is to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes while avoiding common pitfalls like polyalkylation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in Friedel-Crafts alkylation?
The primary challenge is controlling the reaction to favor the desired product while avoiding polyalkylation and other side reactions. The starting material, this compound, possesses two reactive sites: the aromatic ring and the bromoethyl side chain. This can lead to a competition between intermolecular alkylation (polyalkylation) and intramolecular cyclization.
Q2: Why does polyalkylation occur in Friedel-Crafts reactions?
Polyalkylation is a common side reaction in Friedel-Crafts alkylation. It happens because the initial alkyl group added to the aromatic ring is an electron-donating group.[1] This activates the ring, making the monoalkylated product more reactive than the starting material and thus more susceptible to further alkylation.[1]
Q3: Can intramolecular Friedel-Crafts cyclization occur with this compound?
Yes, intramolecular Friedel-Crafts cyclization is a likely and often desired reaction pathway for this substrate. The 2-bromoethyl side chain can react with the benzene ring to form a six-membered ring, leading to the formation of a tetralin derivative. Intramolecular Friedel-Crafts reactions are particularly effective for forming stable 5- and 6-membered rings.
Q4: How can I favor intramolecular cyclization over intermolecular polyalkylation?
Several strategies can be employed to promote the desired intramolecular reaction:
-
High Dilution: Performing the reaction under high dilution conditions favors intramolecular reactions over intermolecular ones. This is because at low concentrations, the probability of one end of a molecule reacting with its other end is higher than two different molecules reacting.
-
Choice of Lewis Acid: The strength and stoichiometry of the Lewis acid catalyst are crucial. A milder Lewis acid or a stoichiometric amount of a strong Lewis acid can sometimes provide better selectivity for the intramolecular pathway.
-
Reaction Temperature: Lowering the reaction temperature can help control the reaction rate and improve selectivity, potentially favoring the kinetically controlled intramolecular product.[1]
Q5: What is the role of the bromo substituent on the aromatic ring?
The bromo group is a deactivating substituent on the aromatic ring due to its electron-withdrawing inductive effect. This means that the Friedel-Crafts reaction will be slower compared to unsubstituted benzene. However, it is also an ortho-, para-director. In the case of intramolecular cyclization, the cyclization will occur at the position ortho to the bromo group.
Q6: What is the most effective general strategy to avoid polyalkylation in Friedel-Crafts reactions?
The most reliable method to prevent polyalkylation is to perform a Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction).[2][3] The acyl group introduced is deactivating, which prevents further substitution.[1][2] The subsequent reduction converts the acyl group to the desired alkyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Excessive Polyalkylation Products | Reaction concentration is too high. | Use high dilution conditions to favor intramolecular reaction. |
| Reaction temperature is too high, leading to loss of selectivity. | Lower the reaction temperature (e.g., start at 0 °C and slowly warm to room temperature).[1] | |
| Catalyst is too active or used in excess. | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃). | |
| Low Yield of Cyclized Product | The aromatic ring is too deactivated by the bromo substituent. | A stronger Lewis acid or higher reaction temperature may be required, but this must be balanced against the risk of side reactions. Careful optimization is key. |
| Carbocation rearrangement leading to undesired products. | While less common for forming a stable six-membered ring, consider using a less polar solvent to stabilize the carbocation-Lewis acid complex and reduce the likelihood of rearrangement. | |
| Formation of Complex Product Mixture | A combination of inter- and intramolecular reactions, and possibly rearrangements. | Re-evaluate the reaction conditions. Start with milder conditions (lower temperature, weaker catalyst) and gradually increase the reactivity. Utilize analytical techniques like GC-MS or NMR to identify the components of the mixture and guide optimization. |
| No Reaction Occurs | Insufficiently active catalyst for the deactivated aromatic ring. | A stronger Lewis acid like AlCl₃ may be necessary. Ensure all reagents and glassware are anhydrous, as water can deactivate the Lewis acid catalyst. |
Experimental Protocols
Protocol 1: Intramolecular Friedel-Crafts Cyclization of this compound
This protocol aims to favor the formation of the cyclized product, 5-bromo-1,2,3,4-tetrahydronaphthalene.
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Crushed ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). This should be done under high dilution (e.g., 0.01 M).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a suspension of anhydrous AlCl₃ in anhydrous DCM.
-
Slowly add the AlCl₃ suspension to the solution of the starting material via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Polyalkylation
Caption: A flowchart for troubleshooting and minimizing polyalkylation.
Reaction Pathway Comparison
References
- 1. Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]
Managing steric hindrance effects in reactions of 1-Bromo-2-(2-bromoethyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-(2-bromoethyl)benzene. The information addresses common challenges, particularly those arising from steric hindrance, and offers guidance on optimizing various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the aryl bromide on the benzene ring and the primary alkyl bromide on the ethyl side chain. The reactivity of each site depends on the reaction conditions. The aryl bromide is susceptible to organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and formation of Grignard or organolithium reagents. The ethyl bromide is prone to nucleophilic substitution (SN2) and elimination (E2) reactions.
Q2: How does the ortho substitution pattern affect the reactivity of this molecule?
A2: The ortho arrangement of the bromo and 2-bromoethyl groups introduces significant steric hindrance around the aryl bromide. This can impede the approach of bulky reagents and catalysts, often requiring carefully optimized reaction conditions to achieve good yields in cross-coupling reactions. For reactions involving the ethyl bromide side chain, the adjacent bulky bromo-substituted phenyl group can also influence the rate of SN2 reactions.
Q3: What are the most common side reactions to be aware of?
A3: Common side reactions include:
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Homocoupling: In cross-coupling reactions, the organometallic reagent can couple with itself.
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Elimination: The 2-bromoethyl group can undergo E2 elimination in the presence of a strong, non-hindered base to form 1-bromo-2-vinylbenzene.
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Grignard Reagent Issues: Formation of the Grignard reagent at the aryl bromide position can be sluggish. Side reactions such as Wurtz coupling can also occur.
-
Intramolecular Cyclization: Under certain conditions, such as metal-halogen exchange followed by warming, intramolecular cyclization can occur to form benzocyclobutene.[1]
Q4: Can I selectively react at one of the bromine atoms?
A4: Yes, selective reactions are possible due to the different nature of the C(sp²)-Br and C(sp³)-Br bonds. Palladium-catalyzed cross-coupling reactions will selectively occur at the more reactive aryl bromide. Conversely, nucleophilic substitution reactions with typical nucleophiles will favor reaction at the primary alkyl bromide.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck)
Symptoms:
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Low conversion of this compound.
-
Formation of starting material homocoupling byproducts.
-
Decomposition of the catalyst (formation of palladium black).
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for low yields in palladium-catalyzed cross-coupling reactions.
Quantitative Data Summary: Ligand Effects in Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides
The following table provides representative data on the effect of different phosphine ligands on the yield of Suzuki-Miyaura coupling reactions with sterically hindered ortho-substituted aryl bromides. While this data is not for this compound specifically, it illustrates the importance of ligand selection.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 30-50 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 85-95 |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 100 | >90 |
| PdCl₂(dppf) | dppf | Na₂CO₃ | DMF | 90 | 50-70 |
This table is a compilation of representative data for analogous systems to demonstrate trends.
Issue 2: Difficulty in Forming the Grignard Reagent
Symptoms:
-
Reaction fails to initiate (no color change or exotherm).
-
Low concentration of the Grignard reagent upon titration.
-
Formation of a significant amount of biphenyl byproduct.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for Grignard reagent formation.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound
This protocol is a general starting point for the Sonogashira coupling of sterically hindered aryl bromides and should be optimized for the specific alkyne used.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
CuI (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Add this compound and the terminal alkyne.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Intramolecular Cyclization to form Benzocyclobutene
This procedure is based on the metal-halogen exchange of this compound followed by intramolecular cyclization.[1]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Anhydrous THF or Diethyl Ether
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzocyclobutene by distillation or column chromatography.
Reaction Pathway:
Figure 3: Reaction pathway for the synthesis of benzocyclobutene.
References
Selection of appropriate Lewis acids for efficient cyclization of 1-Bromo-2-(2-bromoethyl)benzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cyclization of 1-Bromo-2-(2-bromoethyl)benzene to 4-bromobenzocyclobutene.
Lewis Acid Selection for Intramolecular Friedel-Crafts Cyclization
The intramolecular Friedel-Crafts alkylation of this compound is a key method for the synthesis of 4-bromobenzocyclobutene, a valuable intermediate in organic synthesis. The choice of the Lewis acid catalyst is critical for the success of this reaction, influencing yield, reaction time, and the formation of byproducts. Below is a summary of common Lewis acids and their typical performance in similar intramolecular alkylations.
Data Presentation: Comparison of Lewis Acids
| Lewis Acid | Typical Reaction Conditions | Reported Yield (%) | Key Considerations |
| AlCl₃ | Anhydrous solvent (e.g., CS₂, CH₂Cl₂), 0 °C to room temperature | Moderate to High | Highly active, but can promote rearrangements and polymerization. Strict anhydrous conditions are essential.[1][2] |
| FeCl₃ | Anhydrous solvent (e.g., CH₂Cl₂, nitrobenzene), Room temperature to gentle heating | Moderate | Generally milder than AlCl₃, potentially reducing side reactions.[3] |
| TiCl₄ | Anhydrous CH₂Cl₂, Low temperature (e.g., -78 °C to 0 °C) | Moderate to High | Can offer improved selectivity in some cases. Sensitive to moisture. |
| SnCl₄ | Anhydrous solvent, Variable temperature | Moderate | A milder Lewis acid that can be effective for sensitive substrates. |
| BF₃·OEt₂ | Anhydrous solvent, Room temperature | Generally lower for this type of reaction | Often used for activating other functional groups; may require higher temperatures or longer reaction times for this cyclization.[4] |
Note: The yields are indicative and can vary significantly based on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
A general protocol for the intramolecular Friedel-Crafts cyclization of this compound is provided below. This should be considered a starting point and may require optimization.
General Protocol using Aluminum Chloride (AlCl₃)
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Ice bath
-
Standard glassware for anhydrous reactions (e.g., oven-dried flasks, nitrogen/argon inlet)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq) dissolved in anhydrous CS₂.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain 4-bromobenzocyclobutene.
Troubleshooting Guide
Issue: Low or No Product Yield
Question: My reaction is showing a very low yield of 4-bromobenzocyclobutene or no product at all. What are the likely causes?
Answer:
Several factors can contribute to low or no product yield in this intramolecular Friedel-Crafts reaction. Here's a systematic approach to troubleshooting:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to their deactivation.[1]
-
Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
-
Inactive Catalyst: The Lewis acid may have degraded due to improper storage.
-
Solution: Use a fresh, unopened container of the Lewis acid or a freshly sublimed batch of AlCl₃.
-
-
Insufficient Catalyst: While catalytic amounts are sometimes effective, intramolecular Friedel-Crafts reactions can require stoichiometric amounts of the Lewis acid.
-
Solution: Increase the molar equivalents of the Lewis acid incrementally.
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached.
-
Solution: After the initial addition at a low temperature, try gradually increasing the reaction temperature and monitor the progress by TLC or GC.
-
-
Impure Starting Material: Impurities in the this compound can interfere with the reaction.
-
Solution: Purify the starting material before use, for example, by distillation or column chromatography.
-
Issue: Formation of Polymeric Byproducts
Question: I am observing a significant amount of a tar-like or polymeric substance in my reaction mixture. What is causing this and how can I prevent it?
Answer:
Polymerization is a common side reaction in Friedel-Crafts alkylations, especially with highly active catalysts like AlCl₃.[2]
-
High Catalyst Concentration: An excess of a strong Lewis acid can promote intermolecular reactions leading to polymers.
-
Solution: Use the minimum effective amount of the Lewis acid. Consider using a milder Lewis acid like FeCl₃ or SnCl₄.
-
-
High Reaction Temperature: Elevated temperatures can favor polymerization over the desired intramolecular cyclization.
-
Solution: Maintain a low reaction temperature, especially during the addition of the Lewis acid. If the reaction requires heating, do so gradually and for the minimum time necessary.
-
-
High Concentration of Starting Material: Concentrated solutions can increase the likelihood of intermolecular reactions.
-
Solution: Employ high dilution conditions. Add the solution of the starting material and Lewis acid slowly to a larger volume of solvent.
-
Issue: Isomer Formation or Rearrangement Products
Question: My product analysis shows the presence of isomers or unexpected rearrangement products. Why is this happening?
Answer:
Carbocation rearrangements are a known limitation of Friedel-Crafts alkylations.[5] While the primary carbocation that would be formed from the ethyl bromide moiety is unstable, the Lewis acid-alkyl halide complex can still lead to rearrangements.
-
Strong Lewis Acid: Highly reactive Lewis acids can promote carbocation formation and subsequent rearrangements.
-
Solution: Consider using a milder Lewis acid.
-
-
Reaction Temperature: Higher temperatures can provide the energy needed for rearrangement pathways.
-
Solution: Maintain a low and controlled reaction temperature.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a Brønsted acid instead of a Lewis acid for this cyclization?
A1: While strong Brønsted acids like sulfuric acid or polyphosphoric acid can catalyze some intramolecular Friedel-Crafts reactions, they are generally less effective for this specific transformation and can lead to other side reactions like sulfonation or dehydration. Lewis acids are the preferred catalysts for this type of cyclization.
Q2: How do I know when the reaction is complete?
A2: The progress of the reaction should be monitored by an appropriate analytical technique. Thin Layer Chromatography (TLC) is a simple and effective method. Spot the reaction mixture alongside the starting material on a TLC plate. The reaction is complete when the spot corresponding to the starting material has disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: What are the main safety precautions for this reaction?
A3:
-
Lewis Acids: Lewis acids like AlCl₃ are corrosive and react violently with water. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Carbon disulfide is highly flammable and toxic. Dichloromethane is a suspected carcinogen. Handle these solvents in a well-ventilated fume hood.
-
Quenching: The quenching of the reaction with water is highly exothermic and can release HCl gas. Perform this step slowly and in a fume hood.
Q4: Can this reaction be performed on a large scale?
A4: Yes, but careful consideration of heat management is crucial. The addition of the Lewis acid can be highly exothermic. For larger scale reactions, a jacketed reactor with controlled cooling is recommended. High dilution conditions become even more important to minimize intermolecular side reactions.
Visualizing the Workflow
Logical Workflow for Lewis Acid Selection and Troubleshooting
Caption: Workflow for selecting a Lewis acid and troubleshooting the cyclization.
References
Preventing rearrangement products in Friedel-Crafts alkylation with 1-Bromo-2-(2-bromoethyl)benzene
Welcome to the technical support center for advanced organic synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding intramolecular Friedel-Crafts reactions, focusing on the prevention of rearrangement products with substrates like 1-Bromo-2-(2-bromoethyl)benzene.
Frequently Asked Questions (FAQs)
Q1: Why am I getting an unexpected isomer from the intramolecular Friedel-Crafts alkylation of this compound?
A: You are likely observing a product resulting from a carbocation rearrangement. The standard Friedel-Crafts alkylation mechanism proceeds through a carbocation intermediate.[1][2] In the case of your substrate, the reaction initially forms a primary carbocation on the ethyl chain. This primary carbocation is unstable and will rapidly rearrange via a 1,2-hydride shift to form a more stable secondary carbocation before the ring-closing (cyclization) step can occur.[3] The aromatic ring then attacks this rearranged carbocation, leading to an isomeric product you did not intend to synthesize.
The process is illustrated below:
Troubleshooting Guide
Q2: How can I prevent carbocation rearrangement and synthesize my target molecule?
A: The most reliable method to prevent rearrangement is to avoid creating a standard carbocation intermediate altogether. This is achieved by using a two-step Friedel-Crafts Acylation-Reduction sequence.[4][5]
-
Intramolecular Friedel-Crafts Acylation: Instead of an alkyl halide, you start with the corresponding acyl chloride. The reaction with a Lewis acid generates a resonance-stabilized acylium ion. This ion is not susceptible to rearrangement.[3][6][7] The intramolecular acylation proceeds smoothly to form a ketone.
-
Reduction: The resulting ketone is then reduced to the desired alkane (methylene group) in a second step. Two common methods for this reduction are the Clemmensen and Wolff-Kishner reductions.[3]
This workflow ensures the carbon skeleton is formed correctly without isomeric impurities.
Q3: Which reduction method—Clemmensen or Wolff-Kishner—should I choose?
A: The choice depends on the functional groups present in your molecule (i.e., substrate compatibility).
-
Use Clemmensen Reduction if your molecule is stable in strong acid .[8][9] It utilizes amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. Avoid this method if your substrate contains acid-labile groups such as esters, acetals, or certain protecting groups.[10]
-
Use Wolff-Kishner Reduction if your molecule is stable to strong base and high heat but sensitive to acid.[10][11] This reaction uses hydrazine (H₂NNH₂) and a strong base like KOH in a high-boiling solvent.[12][13] The Huang-Minlon modification is a common and practical one-pot procedure.[14]
Data Presentation
The following table provides a representative comparison of expected outcomes for the direct alkylation versus the acylation-reduction approach for an intramolecular cyclization.
| Method | Key Intermediate | Rearrangement? | Product(s) | Typical Yield of Desired Product |
| Direct Intramolecular Alkylation | Primary Carbocation | Yes | Mixture of rearranged and desired (minor) isomers | < 20% |
| Intramolecular Acylation-Reduction | Acylium Ion | No [1] | Single, non-rearranged product | > 85% (over two steps) |
Experimental Protocols
Note: These are generalized protocols. Researchers should adapt them based on the specific substrate and laboratory safety guidelines. All reactions involving anhydrous AlCl₃ and SOCl₂ must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Protocol 1: Intramolecular Friedel-Crafts Acylation
This protocol assumes the starting material is the carboxylic acid precursor, 3-(2-bromophenyl)propanoic acid .
-
Acyl Chloride Formation:
-
In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the addition funnel at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours or until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-(2-bromophenyl)propanoyl chloride. Use this directly in the next step.
-
-
Cyclization:
-
In a separate flame-dried flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, 1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere.
-
Dissolve the crude acyl chloride from the previous step in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After addition, allow the reaction to stir at room temperature for 3-4 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone product (8-bromo-3,4-dihydronaphthalen-1(2H)-one). Purify by column chromatography or recrystallization.
-
Protocol 2: Clemmensen Reduction of Aryl Ketone
-
Preparation of Zinc Amalgam (Zn(Hg)):
-
In a flask, stir mossy zinc (10 eq) with a 5% aqueous solution of mercury(II) chloride for 5 minutes.
-
Decant the aqueous solution and wash the resulting zinc amalgam with water.
-
-
Reduction:
-
To a round-bottom flask containing the prepared zinc amalgam, add water, concentrated HCl (15 eq), and the ketone (1.0 eq) dissolved in a suitable solvent like toluene.
-
Heat the mixture to a vigorous reflux for 6-12 hours. Additional portions of HCl may be required during the reflux period.
-
After cooling, decant the liquid from the remaining zinc. Separate the organic layer.
-
Extract the aqueous layer with toluene or diethyl ether.
-
Combine the organic layers, wash with water, then with sodium bicarbonate solution until neutral.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting alkane as needed.
-
Protocol 3: Wolff-Kishner Reduction (Huang-Minlon Modification)
-
Hydrazone Formation and Reduction:
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 eq), diethylene glycol as the solvent, hydrazine hydrate (85% solution, 4-5 eq), and potassium hydroxide (KOH, 4-5 eq).[13][14]
-
Heat the mixture to reflux (around 100-130 °C) for 1-2 hours to form the hydrazone.
-
Reconfigure the apparatus for distillation and remove water and excess hydrazine until the internal temperature rises to ~200 °C.[14]
-
Once the temperature is reached, switch back to a reflux setup and maintain the high temperature for 4-6 hours.
-
Cool the reaction mixture, dilute with water, and extract with a suitable solvent (e.g., diethyl ether or hexane).
-
Wash the combined organic extracts with dilute HCl and then with water.
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting alkane as needed.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. mt.com [mt.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. Clemmensen Reduction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 13. Wolff-Kishner Reduction: Converting Carbonyls to Alkanes [webofpharma.com]
- 14. jk-sci.com [jk-sci.com]
Improving the regioselectivity of reactions involving 1-Bromo-2-(2-bromoethyl)benzene
Welcome to the technical support center for 1-Bromo-2-(2-bromoethyl)benzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to the regioselectivity of reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: Which of the two bromine atoms in this compound is more reactive towards nucleophiles?
A1: The reactivity of the bromine atoms is dictated by the type of carbon to which they are attached. The bromine on the ethyl chain is an aliphatic (primary alkyl) halide, while the bromine on the benzene ring is an aromatic (aryl) halide. The aliphatic C(sp³)-Br bond is significantly more reactive in nucleophilic substitution reactions (typically via an SN2 mechanism) than the aromatic C(sp²)-Br bond.[1][2] Direct SN1 or SN2 displacement on an untreated aromatic ring is generally not viable due to the instability of the corresponding aryl cation and the steric hindrance of the ring preventing backside attack.[1]
Q2: I am observing a significant amount of an unexpected cyclized product. Why is this happening and how can I prevent it?
A2: The ortho-positioning of the bromoethyl group relative to the aromatic bromine creates a high potential for intramolecular (internal) cyclization reactions. For example, if you form a Grignard reagent at the aromatic C-Br position, the resulting nucleophilic carbon can attack the electrophilic carbon of the adjacent bromoethyl chain, leading to a cyclized byproduct. To minimize this, use very low temperatures for Grignard formation (-20°C or lower) and consider "inverse addition," where the solution of the aryl bromide is added slowly to the magnesium suspension or exchange Grignard reagent.[3]
Q3: How can I selectively form a Grignard reagent at the aromatic versus the aliphatic position?
A3: Selective Grignard formation is challenging but achievable by controlling reaction conditions. The aromatic C-Br bond is generally more reactive towards magnesium metal than a primary alkyl C-Br bond. However, to achieve high selectivity and avoid side reactions like Wurtz coupling, a halogen-magnesium exchange reaction is recommended.[4] Using a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures (e.g., -15 °C) allows for a selective exchange with the more reactive aryl bromide.[4]
Q4: What are the expected regiochemical outcomes for an electrophilic aromatic substitution (EAS) reaction?
A4: Both the bromo substituent on the ring and the 2-bromoethyl group are deactivating towards electrophilic aromatic substitution, meaning reactions will be slower than with benzene.[5] The bromine atom is an ortho, para-director, while the bromoethyl group is a weak deactivating group that primarily directs meta to itself (which corresponds to positions 3 and 5 on the ring). The directing effects are therefore somewhat conflicting. The outcome will be influenced by a combination of these electronic effects and steric hindrance. Substitution at position 4 (para to the ring bromine) is often favored, as it is electronically activated by the ring bromine and less sterically hindered than the ortho positions.
Q5: Is it possible to perform selective cross-coupling at the aryl C-Br bond?
A5: Yes, the aryl C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The key to selectivity is the significant difference in reactivity between the aryl C(sp²)-Br bond and the aliphatic C(sp³)-Br bond in the oxidative addition step.[6] Under typical cross-coupling conditions, the palladium catalyst will preferentially react with the aryl bromide. To ensure selectivity, it is crucial to use mild reaction conditions, including lower temperatures and carefully chosen ligands.[6]
Troubleshooting Guides
Issue 1: Low Yield or Selectivity in Grignard Reagent Formation
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Low conversion to Grignard reagent. | 1. Impure or passivated magnesium turnings.2. Insufficient initiation of the reaction.3. Presence of moisture in glassware or solvent. | 1. Activate magnesium with iodine, 1,2-dibromoethane, or sonication.[3]2. Use rigorously dried (anhydrous) THF and oven-dried glassware under an inert atmosphere (N₂ or Ar).[4]3. Gently warm a small portion of the reaction mixture to initiate, then cool to the target temperature.[3] |
| Formation of Wurtz coupling byproducts. | 1. Reaction temperature is too high.2. High local concentration of the substrate. | 1. Maintain a low internal temperature (-15 °C to -20 °C) throughout the addition.[3][7]2. Add the substrate solution dropwise to the magnesium suspension over an extended period. |
| Mixture of aryl and alkyl Grignard reagents. | Direct reaction with magnesium lacks sufficient selectivity. | 1. Switch to a halogen-magnesium exchange protocol using i-PrMgCl at -15 °C for superior regioselectivity.[4] |
Issue 2: Poor Regioselectivity in Nucleophilic Substitution
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Reaction occurs at the aromatic C-Br instead of the desired aliphatic C-Br. | This is highly unlikely under standard SN2 conditions. If observed, it may indicate a benzyne or SNAr mechanism under harsh conditions (e.g., very strong base).[8] | 1. Use standard SN2 conditions: a good nucleophile in a polar aprotic solvent (e.g., DMF, DMSO, acetone).2. Avoid extremely strong bases like NaNH₂ unless a benzyne mechanism is intended. |
| Intramolecular cyclization competes with intermolecular substitution. | The chosen nucleophile is also a base, causing elimination and subsequent side reactions, or the reaction temperature is too high, favoring the intramolecular pathway. | 1. Choose a non-basic, soft nucleophile (e.g., N₃⁻, CN⁻, I⁻).2. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
Data Presentation
Table 1: Comparative Reactivity of C-Br Bonds in this compound
| Feature | Aromatic Bromine | Aliphatic Bromine |
| Carbon Hybridization | sp² | sp³ |
| Typical Reactions | Grignard Formation, Cross-Coupling, Electrophilic Aromatic Substitution (as a director) | Nucleophilic Substitution (SN2), Elimination (E2) |
| Relative Reactivity in Nucleophilic Substitution | Very Low[1] | High[2] |
| Relative Reactivity in Grignard Formation | High (favored over primary alkyl) | Low |
| Bond Dissociation Energy (Approx.) | ~339 kJ/mol (for Bromobenzene) | ~285 kJ/mol (for Ethyl Bromide) |
Table 2: Recommended Conditions for Selective Grignard Formation
| Parameter | Method A: Direct Mg Insertion | Method B: Halogen-Mg Exchange[4] |
| Primary Reagent | Magnesium Turnings | Isopropylmagnesium Chloride (i-PrMgCl) |
| Temperature | -20 °C to 0 °C | -15 °C |
| Solvent | Anhydrous THF | Anhydrous THF |
| Expected Selectivity | Moderate to Good | Excellent (for Aryl-MgBr) |
| Common Byproducts | Wurtz coupling products, Intramolecular cyclization | Minimal if temperature is controlled |
Experimental Protocols
Protocol 1: Selective Formation of (2-(2-bromoethyl)phenyl)magnesium bromide via Halogen-Magnesium Exchange
This protocol is adapted from a procedure for a similarly substituted aryl bromide.[4]
-
Preparation: Under an inert atmosphere (N₂ or Ar), assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.
-
Reagent Setup: In the flask, place a solution of this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution).
-
Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.
-
Addition: Slowly add isopropylmagnesium chloride solution (1.05 eq., typically 2.0 M in THF) dropwise via the dropping funnel over 30-45 minutes. Critically, maintain the internal temperature below -10 °C during the addition.
-
Reaction: Stir the mixture at -15 °C for 2 hours.
-
Confirmation (Optional): To confirm the formation, an aliquot can be withdrawn, quenched with saturated aqueous NH₄Cl, extracted, and analyzed by GC-MS.
-
Usage: The resulting Grignard reagent solution is highly reactive and is typically used immediately in the subsequent synthetic step without isolation.[4]
Protocol 2: Nucleophilic Substitution at the Aliphatic Bromine with Sodium Azide
This protocol is a standard SN2 reaction.[2]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in dimethylformamide (DMF).
-
Reagent Addition: Add sodium azide (NaN₃, 1.2 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to increase the rate. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Key reaction pathways for this compound.
Caption: Decision tree for achieving regioselective reactions.
Caption: Workflow for selective aryl Grignard reagent formation.
References
- 1. 1-Bromo-4-(1-bromoethyl)benzene|CAS 24308-78-9|RUO [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alexandonian.com [alexandonian.com]
- 6. benchchem.com [benchchem.com]
- 7. US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Bromo-2-(2-bromoethyl)benzene and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Bromo-2-(2-bromoethyl)benzene and its structurally related isomers. Understanding the spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for tracking their transformations in chemical reactions, which are vital steps in pharmaceutical research and development.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and selected alternative compounds. The data highlights the influence of substituent positioning on the chemical shifts and coupling patterns of the aromatic and aliphatic protons and carbons.
Table 1: ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 7.55 | d | 7.9 | Ar-H |
| 7.29 - 7.09 | m | - | Ar-H | |
| 3.68 | t | 7.7 | -CH₂Br | |
| 3.34 | t | 7.7 | Ar-CH₂- | |
| (2-Bromoethyl)benzene | 7.35 - 7.19 | m | - | Ar-H |
| 3.58 | t | 7.8 | -CH₂Br | |
| 3.19 | t | 7.8 | Ar-CH₂- | |
| 1-Bromo-2-ethylbenzene [1][2] | 7.50 | d | - | Ph |
| 7.20 | m | - | Ph | |
| 7.03 | m | - | Ph | |
| 2.74 | d | 6 | -CH₂- | |
| 1.21 | t | 6 | -CH₃ |
Table 2: ¹³C NMR Spectral Data (75.43 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 138.8, 133.1, 131.5, 128.8, 127.6, 124.9 | Aromatic C |
| 38.7 | Ar-CH₂- | |
| 32.1 | -CH₂Br | |
| (2-Bromoethyl)benzene | 138.8, 128.9, 128.6, 126.9 | Aromatic C |
| 39.5 | Ar-CH₂- | |
| 33.2 | -CH₂Br | |
| 1-Bromo-2-ethylbenzene [1][2] | 144, 133, 130, 127, 124, 30, 15 | Aromatic & Aliphatic C |
Experimental Protocols
The following is a representative experimental protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
-
Sample Weighing: Accurately weigh 5-20 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrumentation: NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with an appropriate window function and Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the FID, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Logical Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra for structural elucidation.
Caption: Logical workflow for NMR spectral analysis.
References
- 1. (Solved) - 1. Study the NMR spectrum of 1-bromo-2-ethylbenzene (C8H9Br)... (1 Answer) | Transtutors [transtutors.com]
- 2. Study the NMR spectrum of 1-bromo-2-ethylbenzene \left(\mathrm{C}_8 \math.. [askfilo.com]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Reactivity of 1-Bromo-2-(2-bromoethyl)benzene and its Meta and Para Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Decisive Role of Neighboring Group Participation
The reactivity of the three isomers of 1-bromo-(2-bromoethyl)benzene is dramatically divergent, a direct consequence of the spatial relationship between the bromoethyl side chain and the bromine atom on the aromatic ring. The ortho isomer, 1-bromo-2-(2-bromoethyl)benzene, is predicted to be significantly more reactive in solvolytic or intramolecular cyclization reactions due to a phenomenon known as Neighboring Group Participation (NGP) , or anchimeric assistance .[1][2] In this mechanism, the ortho-substituent (either the bromoethyl group's bromine or the phenyl ring itself) acts as an internal nucleophile, accelerating the departure of the leaving group on the ethyl chain.[2] This leads to the formation of a stabilized, cyclic intermediate, which is then attacked by an external nucleophile or undergoes rearrangement.
Conversely, the meta and para isomers lack the requisite proximity for such intramolecular assistance. Their reactivity is therefore governed by standard, and significantly slower, intermolecular nucleophilic substitution pathways (SN1 or SN2).
Comparative Reactivity: A Predictive Analysis
The most striking difference in reactivity is observed under conditions that favor carbocation formation, such as solvolysis in polar, protic solvents (e.g., ethanol, acetic acid).
Predicted Relative Solvolysis Rates:
| Isomer | Structure | Predicted Relative Rate of Solvolysis | Dominant Mechanism | Predicted Products |
| Ortho | This compound | Very High (Rate enhancement factor could be several orders of magnitude) | SN1 with Neighboring Group Participation | Intramolecular cyclization products (e.g., derivatives of dihydrobenzofuran), solvolysis products with retained stereochemistry. |
| Meta | 1-Bromo-3-(2-bromoethyl)benzene | Low | SN1 / SN2 | Standard solvolysis products (e.g., ethers, alcohols), elimination products. |
| Para | 1-Bromo-4-(2-bromoethyl)benzene | Low | SN1 / SN2 | Standard solvolysis products (e.g., ethers, alcohols), elimination products. |
Note: The predicted relative rates are based on the established principles of anchimeric assistance, which can lead to rate enhancements of many orders of magnitude.[2] The exact factor would require experimental determination.
Mechanistic Insights
The profound difference in reactivity can be visualized through the distinct reaction pathways available to the ortho isomer compared to its meta and para counterparts.
The Accelerated Pathway of the Ortho Isomer
The ortho isomer can leverage the proximity of the bromoethyl group to the aromatic ring to form a stabilized cyclic intermediate, such as a phenonium ion. This intramolecular attack displaces the bromide leaving group in a rapid initial step. The subsequent attack by a solvent molecule (solvolysis) opens the cyclic intermediate. This two-step process, with a low-energy barrier for the initial cyclization, is significantly faster than the direct formation of a primary carbocation required for a standard SN1 reaction in the meta and para isomers.
References
A Comparative Guide to Lewis Acids for Intramolecular Cyclization of Substituted 2-Phenylethyl Bromides
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of Lewis acid performance in the synthesis of tetralin derivatives, critical scaffolds in medicinal chemistry.
The intramolecular Friedel-Crafts cyclization of substituted 2-phenylethyl bromides is a fundamental transformation in organic synthesis, providing access to the tetralin core present in numerous biologically active molecules. The choice of Lewis acid catalyst is paramount to the success of this reaction, directly influencing yield, reaction time, and selectivity. This guide offers an objective comparison of various Lewis acids for this transformation, supported by experimental data, to aid in the rational selection of a catalyst for specific synthetic applications.
Performance Comparison of Lewis Acids
| Lewis Acid | Catalyst Loading (mol %) | Yield (%) | Key Considerations |
| BF₃·OEt₂ | 110 | 70 | Offers the highest yield in this comparable system. |
| Et₂AlCl | 110 | 55 | A viable alternative with slightly lower yield than BF₃·OEt₂. |
| FeCl₃ | 110 | 52 | Performance is comparable to AlCl₃. |
| AlCl₃ | 110 | 50 | A common and effective catalyst for this type of cyclization.[2] |
| In(OTf)₃ | 110 | 0 | Ineffective in this specific Prins/Friedel-Crafts reaction. |
| AlMe₃ | 110 | - | Resulted in a competing reduction of the starting material. |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for intramolecular Friedel-Crafts cyclizations to form tetralin derivatives using a common Lewis acid, aluminum chloride (AlCl₃). While the starting materials are not 2-phenylethyl bromides, the procedures for the cyclization step are highly relevant.
Protocol 1: Cyclization of γ-Phenylbutyric Acid to α-Tetralone
This procedure details the cyclization of a carboxylic acid derivative, which first involves the formation of an acyl chloride followed by an intramolecular Friedel-Crafts acylation.
Procedure:
-
In a 500-cc round-bottomed flask equipped with a reflux condenser and a gas absorption trap, place 32.8 g (0.2 mole) of γ-phenylbutyric acid and 20 cc (32 g, 0.27 mole) of thionyl chloride.
-
Carefully heat the mixture on a steam bath until the acid melts and the reaction proceeds without external heating. After 25-30 minutes, when hydrogen chloride evolution ceases, warm the mixture on the steam bath for an additional 10 minutes.
-
Remove excess thionyl chloride under reduced pressure.
-
Cool the resulting acid chloride and dissolve it in 175 cc of carbon disulfide in an ice bath.
-
Rapidly add 30 g (0.23 mole) of aluminum chloride in one portion and immediately connect the flask to the reflux condenser.
-
After the initial vigorous evolution of hydrogen chloride subsides, slowly warm the mixture to its boiling point on a steam bath and heat for 10 minutes.
-
Cool the reaction mixture to 0°C and decompose the aluminum chloride complex by the careful addition of 100 g of ice, followed by 25 cc of concentrated hydrochloric acid.
-
The product, α-tetralone, is then isolated by steam distillation, extraction, and distillation under reduced pressure, yielding 21.5–26.5 g.[3]
Protocol 2: Synthesis of 6-Methoxy-β-tetralone
This protocol describes the synthesis of a substituted tetralone from a phenylacetyl chloride derivative.
Procedure:
-
Charge a 2-L, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel with 53.4 g (0.400 mole) of anhydrous aluminum chloride and 800 ml of dichloromethane.
-
Cool the mixture in an acetone–dry ice bath and slowly add a solution of 36.9 g (0.200 mole) of (4-methoxyphenyl)acetyl chloride in 200 ml of dichloromethane over 45 minutes.
-
Replace the dropping funnel with a gas-inlet tube and bubble ethylene vigorously into the flask for about 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3–3.5 hours.
-
Cool the mixture in an ice bath and carefully add 250 ml of ice water.
-
Separate the organic layer, wash with 5% hydrochloric acid and saturated sodium hydrogen carbonate solution, and then dry over magnesium sulfate.
-
Remove the solvent and distill the residue to yield 21–24 g (60–68%) of 6-methoxy-β-tetralone.[4]
Visualizing the Process
To better understand the workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for the intramolecular cyclization.
Caption: Proposed mechanism for the Lewis acid-catalyzed cyclization.
References
- 1. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Synthetic Routes of Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
Dibenzosuberenone, a key tricyclic ketone, serves as a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably tricyclic antidepressants such as amitriptyline and noxiptiline. Its rigid, bent tricyclic framework has also made it a subject of interest in materials science. The efficient and scalable synthesis of dibenzosuberenone is therefore of significant importance. This guide provides a comparative analysis of several prominent synthetic routes to dibenzosuberenone, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic methodologies discussed in this guide, allowing for a direct comparison of their efficiencies and conditions.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) |
| Dehydrogenation of Dibenzosuberone | Dibenzosuberone | NBS, AIBN, Triethylamine | Tetrachloromethane, 70°C, 22h; then rt, 1h | ~25 | >95 (NMR) |
| Dibenzosuberone | Pd/C, Diethyl maleate | Microwave, 200°C, 30 min | 96 | High | |
| Intramolecular Friedel-Crafts Acylation | 2-(2-Phenylethyl)benzoic acid | Polyphosphoric acid (PPA) | 80°C, 60 min | High | >90 (NMR) |
| 2-(2-Phenylethyl)benzoic acid | Thionyl chloride, Amberlyst-15 | Toluene, 100°C, 24h | High | High | |
| Silver-Catalyzed Decarboxylative Coupling | 3-(2-Benzoylphenyl)acrylic acid | AgNO₃, K₂S₂O₈ | Acetonitrile, Microwave, Reflux, 400W | 97.5 | 99.89 (HPLC) |
| Oxidation of 5H-dibenzo[a,d]cyclohepten-5-ol | 5H-dibenzo[a,d]cyclohepten-5-ol | tert-Butyl hydroperoxide (TBHP) | Water, 100°C, 24h | 91 | High |
| Wittig Reaction and Cyclization | 2-Carboxybenzaldehyde, Benzyltriphenylphosphonium chloride | NaOCH₃, then Polyphosphoric acid (PPA) | Methanol, rt; then heat | Moderate | Moderate |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Dehydrogenation via Bromination-Dehydrobromination.
Navigating the Synthesis of 1-Bromo-2-(2-bromoethyl)benzene: A Comparative Guide to Byproduct Identification
For researchers and professionals in drug development and organic synthesis, the preparation of key intermediates with high purity is paramount. The synthesis of 1-Bromo-2-(2-bromoethyl)benzene, a valuable building block, can be approached through various synthetic strategies. However, the formation of structurally similar byproducts presents a significant challenge in achieving high purity. This guide provides a comparative analysis of potential synthetic routes and focuses on the spectroscopic identification of common byproducts, supported by experimental data and detailed analytical protocols.
Comparison of Synthetic Routes and Potential Byproducts
The synthesis of this compound can be envisioned through two primary routes: the bromination of 2-bromoethylbenzene and the functionalization of a pre-existing brominated benzene ring. Each pathway is susceptible to the formation of specific impurities that can complicate purification and impact the quality of the final product.
Route 1: Radical Bromination of 2-Bromoethylbenzene
This approach involves the direct bromination of the ethyl side chain of 2-bromoethylbenzene. Free radical bromination, typically initiated by UV light or a radical initiator like AIBN with a bromine source such as N-bromosuccinimide (NBS), is a common method for benzylic bromination.
Potential Byproducts:
-
1-Bromo-2-(1-bromoethyl)benzene: Over-bromination at the benzylic position can lead to this di-substituted byproduct.
-
Dibrominated ethylbenzenes (ring substitution): Although benzylic bromination is favored under radical conditions, some electrophilic aromatic substitution on the benzene ring can occur, leading to isomers of dibromoethylbenzene.
-
Unreacted 2-Bromoethylbenzene: Incomplete reaction will result in the presence of the starting material.
Route 2: Synthesis from 2-Bromophenylethanol
An alternative route involves the conversion of the hydroxyl group of 2-bromophenylethanol to a bromide. This is typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Potential Byproducts:
-
Styrene derivatives: Elimination of HBr from the product can lead to the formation of 2-bromostyrene.
-
Bis(2-bromophenethyl) ether: Self-condensation of the starting alcohol under acidic conditions can form an ether byproduct.[1]
-
Unreacted 2-Bromophenylethanol: Incomplete conversion will leave residual starting material.
Spectroscopic Identification of Byproducts
Accurate identification of byproducts is crucial for optimizing reaction conditions and developing effective purification strategies. A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile compounds in a reaction mixture. The fragmentation patterns in the mass spectra provide valuable information for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural characterization of the desired product and any impurities. Chemical shifts, coupling constants, and integration values allow for the unambiguous identification of different isomers and byproducts.
Infrared (IR) Spectroscopy: IR spectroscopy can help identify the presence of specific functional groups in the product and byproducts, such as the absence of the -OH band from the starting alcohol in the final product.
Data Presentation
The following tables summarize the key spectroscopic data for the target compound and potential byproducts, compiled from available literature and spectral databases.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | 7.55 (dd, J=8.0, 1.2 Hz, 1H), 7.30-7.20 (m, 2H), 7.10 (td, J=7.6, 1.8 Hz, 1H), 3.65 (t, J=7.4 Hz, 2H), 3.35 (t, J=7.4 Hz, 2H) |
| 1-Bromo-2-ethylbenzene [2] | 7.52 (dd, J=8.0, 1.3 Hz, 1H), 7.27-7.21 (m, 1H), 7.18-7.12 (m, 1H), 7.07 (td, J=7.6, 1.8 Hz, 1H), 2.72 (q, J=7.6 Hz, 2H), 1.25 (t, J=7.6 Hz, 3H) |
| (2-Bromoethyl)benzene [3] | 7.35-7.20 (m, 5H), 3.58 (t, J=7.6 Hz, 2H), 3.17 (t, J=7.6 Hz, 2H) |
| 1-Bromo-4-ethylbenzene | 7.40 (d, J=8.4 Hz, 2H), 7.08 (d, J=8.4 Hz, 2H), 2.62 (q, J=7.6 Hz, 2H), 1.22 (t, J=7.6 Hz, 3H) |
Table 2: Mass Spectrometry Data (Electron Ionization)
| Compound | Key m/z values (relative intensity) |
| This compound [4] | 264/262/260 (M⁺), 183/181, 103, 77 |
| 1-Bromo-2-ethylbenzene [5] | 184/182 (M⁺), 103, 77 |
| (2-Bromoethyl)benzene | 184/182 (M⁺), 105, 77 |
| 1-Bromo-4-ethylbenzene | 184/182 (M⁺), 103, 77 |
Experimental Protocols
General Procedure for Spectroscopic Analysis:
A sample of the crude reaction mixture is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For GC-MS analysis, a diluted solution in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS): A capillary GC column suitable for separating aromatic compounds is used. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra are recorded over a range of m/z 50-500.
Mandatory Visualization
Caption: Workflow for the synthesis and byproduct analysis of this compound.
By carefully considering the potential synthetic pathways and the associated byproducts, and by employing a multi-technique spectroscopic approach, researchers can effectively identify and quantify impurities in the synthesis of this compound. This knowledge is essential for the development of robust and reproducible synthetic protocols that deliver high-purity material for downstream applications in research and development.
References
A Comparative Guide to the Reactivity of 1-Bromo-2-(2-bromoethyl)benzene and 1-chloro-2-(2-chloroethyl)benzene for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halo-organic compounds is paramount for efficient synthetic planning. This guide provides a detailed comparison of the reactivity of 1-Bromo-2-(2-bromoethyl)benzene and 1-chloro-2-(2-chloroethyl)benzene, focusing on key reaction classes relevant to pharmaceutical and materials science research. While direct comparative kinetic studies are sparse in the literature, this guide synthesizes fundamental principles of organic chemistry and available data on analogous systems to provide a robust framework for experimental design.
This document outlines the relative reactivity of the two compounds in nucleophilic substitution and intramolecular cyclization reactions. Detailed experimental protocols for these transformations are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate laboratory implementation.
Reactivity Overview: The Decisive Role of the Halogen
The primary difference in reactivity between this compound and 1-chloro-2-(2-chloroethyl)benzene stems from the nature of the halogen atoms. Both molecules possess two distinct halogenated sites: an aryl halide and a primary alkyl halide. The reactivity of each site is governed by different mechanistic principles.
The alkyl halide on the ethyl side chain is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. In these reactions, the carbon-halogen bond is broken. Bromine is a better leaving group than chlorine because the bromide ion is larger, more polarizable, and a weaker base than the chloride ion.[1][2] Consequently, the carbon-bromine bond is weaker than the carbon-chlorine bond, leading to a lower activation energy for bond cleavage.
The aryl halide is generally much less reactive towards nucleophilic substitution under standard conditions due to the increased strength of the sp² carbon-halogen bond and electron repulsion from the benzene ring. Reactions at this site typically require harsh conditions or metal catalysis.
Therefore, This compound is expected to be more reactive than 1-chloro-2-(2-chloroethyl)benzene in reactions involving the cleavage of the carbon-halogen bond on the ethyl side chain.
Quantitative Data Summary
Due to the lack of direct comparative experimental data, the following table summarizes the expected relative reactivity based on established principles of organic chemistry.
| Property | This compound | 1-chloro-2-(2-chloroethyl)benzene | Reference/Justification |
| Molecular Weight | 263.96 g/mol | 175.05 g/mol | [3] |
| Reactivity in SN2 Reactions | Higher | Lower | Bromide is a better leaving group than chloride, leading to faster reaction rates.[1][2] The C-Br bond is weaker and more easily broken than the C-Cl bond.[4] |
| Reactivity in Intramolecular Cyclization (Friedel-Crafts Type) | Higher | Lower | The rate-determining step involves the formation of a carbocation or a polarized complex at the benzylic position, which is facilitated by a better leaving group (Br > Cl).[5] |
Key Reactions and Experimental Protocols
Nucleophilic Substitution (SN2)
Nucleophilic substitution at the ethyl side chain is a fundamental transformation for introducing a variety of functional groups. The higher reactivity of the bromo derivative makes it the preferred substrate for these reactions.
Experimental Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
1-Halo-2-(2-haloethyl)benzene (1.0 eq)
-
Nucleophile (e.g., Sodium Azide, Sodium Cyanide, a primary or secondary amine) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the 1-halo-2-(2-haloethyl)benzene in the chosen anhydrous solvent.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture at a temperature appropriate for the specific nucleophile and substrate (typically ranging from room temperature to 80 °C). The reaction with the bromo- aompound will likely proceed at a lower temperature or for a shorter duration than with the chloro-analog.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Outcome: this compound will react faster and under milder conditions compared to 1-chloro-2-(2-chloroethyl)benzene.
Intramolecular Cyclization (Friedel-Crafts Alkylation) for the Synthesis of Dibenzosuberone Precursors
Intramolecular Friedel-Crafts alkylation is a key step in the synthesis of tricyclic compounds like dibenzosuberone, which are important scaffolds in medicinal chemistry.[6] This reaction involves the cyclization of the ethyl side chain onto the adjacent benzene ring, typically promoted by a Lewis acid.
Experimental Protocol: Intramolecular Friedel-Crafts Alkylation
Materials:
-
1-Halo-2-(2-haloethyl)benzene (1.0 eq)
-
Lewis Acid (e.g., AlCl₃, FeCl₃, TiCl₄) (1.1 - 2.0 eq)
-
Anhydrous, non-coordinating solvent (e.g., Dichloromethane, Carbon disulfide, Nitrobenzene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend the Lewis acid in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the 1-halo-2-(2-haloethyl)benzene in the anhydrous solvent and add it dropwise to the Lewis acid suspension.
-
After the addition is complete, allow the reaction mixture to stir at a temperature between 0 °C and room temperature. The bromo-compound is expected to react more readily.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams have been generated using the DOT language.
Caption: SN2 reaction pathway comparison.
Caption: Experimental workflow for intramolecular Friedel-Crafts alkylation.
Conclusion
References
A Comparative Analysis of the Intramolecular Cyclization Kinetics of Bromoethylbenzene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reaction kinetics for the intramolecular cyclization of 2-bromoethylbenzene, 3-bromoethylbenzene, and 4-bromoethylbenzene. The propensity of these isomers to form cyclic products is critical in the synthesis of various carbocyclic frameworks relevant to pharmaceutical and materials science. This document summarizes available experimental data, provides detailed experimental protocols for the reactive isomer, and offers a theoretical comparison for the less reactive isomers.
Executive Summary
The intramolecular cyclization of bromoethylbenzene isomers is highly dependent on the position of the bromoethyl substituent on the benzene ring. Experimental studies have predominantly focused on 2-bromoethylbenzene, which readily undergoes cyclization to form benzocyclobutene via an aryllithium intermediate. This reaction is exceptionally sensitive to solvent conditions, providing a tunable synthetic route. In stark contrast, 3-bromoethylbenzene and 4-bromoethylbenzene do not undergo a similar intramolecular cyclization under the same conditions due to the unfavorable geometric positioning of the reactive groups. This guide presents the kinetic data for the 2-isomer and explains the lack of reactivity for the 3- and 4-isomers based on established chemical principles.
Data Presentation: A Tale of One Isomer
Quantitative kinetic data for the intramolecular cyclization is primarily available for 2-bromoethylbenzene and its derivatives. The reaction proceeds through a lithium-halogen exchange to form an aryllithium intermediate, which then undergoes an intramolecular nucleophilic attack to form benzocyclobutene.
Table 1: Solvent Effects on the Cyclization of 1-lithio-2-(2-bromoethyl)-benzene at -95°C to -100°C
| Solvent System | Time (minutes) | Benzocyclobutene Formation (%) | Stability of Intermediate |
| THF/hexane | - | Instantaneous | Unstable, immediate cyclization |
| Diethyl ether/hexane | 30 | < 5% | Stable for > 1 hour[1][2] |
Table 2: Comparison of Reactivity for Bromoethylbenzene Isomers
| Isomer | Reaction Type | Product(s) | Observed Reactivity for Intramolecular Cyclization |
| 2-Bromoethylbenzene | Intramolecular SNAr via aryllithium | Benzocyclobutene | High, solvent-dependent |
| 3-Bromoethylbenzene | - | No intramolecular cyclization product | Not observed under similar conditions |
| 4-Bromoethylbenzene | - | No intramolecular cyclization product | Not observed under similar conditions |
Experimental Protocols
The following is a detailed methodology for the key experiments involving the cyclization of 2-bromoethylbenzene.
General Procedure for Low-Temperature Aliquotting Experiments
This protocol is adapted from studies on the cyclization of aryllithium intermediates.[1]
Materials:
-
1-bromo-2-(2-bromoethyl)benzene
-
n-butyllithium (in hexane)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et2O)
-
Anhydrous hexane
-
Quenching agent (e.g., H2O)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
A solution of this compound (1.0 eq) in a chosen solvent system (e.g., THF/hexane or Et2O/hexane) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to a stable low temperature, typically between -95°C and -100°C, using a cooling bath (e.g., liquid nitrogen/diethyl ether slush bath).
-
n-butyllithium (1.1 eq) is added dropwise to the cooled solution, ensuring the temperature does not rise significantly.
-
Immediately after the addition of n-butyllithium, timing begins, and aliquots (e.g., 1 mL) are withdrawn from the reaction mixture at specific time intervals (e.g., 0, 20, 40, 60 minutes).
-
Each aliquot is immediately quenched by adding it to a vial containing a proton source, such as water, to terminate the reaction.
-
The quenched aliquots are then worked up by extraction with an organic solvent (e.g., diethyl ether), dried over an anhydrous salt (e.g., MgSO4), and the solvent is removed in vacuo.
-
The resulting residue is analyzed by 1H NMR spectroscopy to determine the ratio of the cyclized product (benzocyclobutene) to the uncyclized, quenched intermediate (phenylethyl bromide).[1]
Comparative Analysis of Isomer Reactivity
2-Bromoethylbenzene: The Reactive Isomer
The ortho positioning of the bromoethyl group in 2-bromoethylbenzene is crucial for its reactivity. Upon formation of the aryllithium at the C1 position, the bromoethyl side chain is perfectly positioned for an intramolecular SN2-type reaction. The lithium-bearing carbon acts as a potent nucleophile, attacking the electrophilic carbon of the C-Br bond in the side chain to form a stable four-membered ring.
The dramatic effect of the solvent on the reaction kinetics is a key feature.[3][4][5] In a strongly coordinating solvent like THF, the lithium cation is well-solvated, leading to a more "naked" and highly reactive carbanion. This results in an almost instantaneous cyclization.[3][4][5] In a less coordinating solvent like diethyl ether, the aryllithium species may exist as aggregates, and the lithium cation is less effectively shielded, reducing the nucleophilicity of the carbanion and thus slowing down the cyclization rate significantly.[3][4][5]
3-Bromoethylbenzene and 4-Bromoethylbenzene: The Unreactive Isomers
For the meta and para isomers, the bromoethyl group is located too far from the site of lithiation to allow for an intramolecular cyclization. The formation of a five or six-membered ring through a similar mechanism is not possible. An intramolecular Friedel-Crafts type alkylation, another potential cyclization pathway, is also not feasible under these conditions as it typically requires a Lewis acid catalyst and a different type of electrophilic activation of the side chain.
Under the conditions that promote the cyclization of the 2-isomer (lithium-halogen exchange at low temperature), the 3- and 4-isomers would form the corresponding aryllithium species. However, in the absence of an intramolecular electrophile in close proximity, these intermediates are relatively stable at low temperatures and would be quenched by a proton source to yield ethylbenzene upon workup. If warmed, they would likely react with other electrophiles present in the solution or decompose via other pathways rather than undergoing intramolecular cyclization.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the reaction pathways and the experimental workflow for analyzing the cyclization kinetics.
References
- 1. Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between this compound and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 4. Theoretical studies on the intramolecular cyclization of 2,4,6-t-Bu3C6H2P=C: and effects of conjugation between the P=C and aromatic moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Purification Maze: A Comparative Guide to Refining 1-Bromo-2-(2-bromoethyl)benzene
For researchers, scientists, and professionals in drug development, obtaining high-purity 1-Bromo-2-(2-bromoethyl)benzene is a critical step for ensuring reliable and reproducible results in downstream applications. The synthesis of this compound can often lead to a mixture of products, including unreacted starting materials, isomers, and other byproducts. This guide provides a comparative overview of common purification methods, their efficacy, and detailed experimental protocols to aid in the selection of the most appropriate technique.
The choice of purification method is dictated by the nature of the impurities, the desired final purity, and the scale of the reaction. While several techniques can be employed, the most common for this compound and structurally similar compounds are liquid-liquid extraction (washing), fractional distillation under reduced pressure, and column chromatography.
At a Glance: Comparing Purification Methods
| Purification Method | Principle of Separation | Typical Purity Achieved | Yield/Recovery | Key Advantages | Common Disadvantages |
| Liquid-Liquid Extraction (Washing) | Partitioning of compounds between two immiscible liquid phases based on their solubility. | Moderate | High | Simple, fast, and effective for removing acidic, basic, and water-soluble impurities. | Limited effectiveness for removing impurities with similar polarity to the target compound. |
| Fractional Distillation (Reduced Pressure) | Separation of liquids with different boiling points. Reduced pressure lowers the boiling point, preventing degradation of heat-sensitive compounds. | High (>98%) | Moderate to High | Effective for large-scale purification and removal of non-volatile or significantly lower/higher boiling point impurities. | Not suitable for separating compounds with very close boiling points (isomers). Potential for thermal decomposition if not carefully controlled. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through. | Very High (>99%) | Low to Moderate | Excellent for separating complex mixtures, including isomers and impurities with similar polarities. | Can be time-consuming, requires larger volumes of solvent, and may result in lower yields due to product loss on the column. |
Understanding the Impurities
The primary impurities in the synthesis of this compound often depend on the synthetic route. A common method involves the bromination of 2-ethylbromobenzene. Potential impurities can include:
-
Unreacted Starting Materials: 2-ethylbromobenzene.
-
Isomeric Byproducts: 1-Bromo-3-(2-bromoethyl)benzene and 1-Bromo-4-(2-bromoethyl)benzene, arising from the non-selective bromination of the ethyl group on the benzene ring.
-
Over-brominated Products: Dibromo- or tribromo- substituted compounds.
-
Ether Byproducts: If alcohols and acids are used in the synthesis, ether formation can be a side reaction.
Experimental Protocols
Liquid-Liquid Extraction (Washing)
This method is typically the first step in the work-up of a reaction mixture to remove acidic or basic impurities and water-soluble byproducts.
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent in which this compound is soluble (e.g., diethyl ether, dichloromethane).
-
Acid Wash: To remove basic impurities, wash the organic layer with 1 M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently to release pressure. Allow the layers to separate and discard the aqueous (lower) layer.
-
Base Wash: To remove acidic impurities, wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. Observe for any gas evolution, which indicates the neutralization of acids. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Fractional Distillation under Reduced Pressure
This technique is effective for separating this compound from impurities with significantly different boiling points.
Protocol:
-
Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.
-
Place the crude, washed this compound in the distillation flask along with a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fractions that distill at the boiling point of this compound under the specific pressure. The boiling point will be significantly lower than its atmospheric boiling point.
-
Monitor the purity of the collected fractions using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Silica Gel Column Chromatography
For the highest purity, especially for removing isomeric impurities, column chromatography is the method of choice.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a glass column with a stopcock at the bottom, ensuring even packing without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). The polarity of the eluent can be gradually increased by adding a more polar solvent (e.g., ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Workflow and Logic
The purification process typically follows a logical sequence to maximize efficiency and purity.
Benchmarking the yield and purity of 1-Bromo-2-(2-bromoethyl)benzene from different synthetic protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic protocols for the preparation of 1-bromo-2-(2-bromoethyl)benzene, a key intermediate in various pharmaceutical and organic syntheses. The selection of an appropriate synthetic route is critical for optimizing yield, ensuring product purity, and achieving cost-effectiveness in drug development and manufacturing. This document presents a side-by-side comparison of two plausible methods, offering detailed experimental protocols and available performance data to inform laboratory and process chemistry decisions.
Performance Comparison of Synthetic Protocols
The following table summarizes the key performance indicators for two distinct synthetic pathways to this compound. It is important to note that while Protocol A is a well-established method for analogous compounds with reported yields, specific data for the synthesis of the target molecule is extrapolated. Protocol B is based on the established principles of free-radical bromination, with expected outcomes based on reaction mechanisms.
| Parameter | Protocol A: Nucleophilic Substitution of 2-(2-bromophenyl)ethanol | Protocol B: Free-Radical Bromination of 1-bromo-2-ethylbenzene |
| Starting Material | 2-(2-bromophenyl)ethanol | 1-bromo-2-ethylbenzene |
| Reagents | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO) |
| Reported Yield | Estimated 70-85% (based on analogous reactions) | Estimated >90% (based on selectivity of benzylic bromination) |
| Purity (Typical) | Good to excellent after purification | Good, may contain succinimide byproduct |
| Key Advantages | Utilizes a common and well-understood reaction. | High selectivity for the desired product. Milder reaction conditions. |
| Key Disadvantages | PBr₃ and SOBr₂ are corrosive and require careful handling. | Potential for over-bromination if not carefully controlled. |
| Reaction Time | Typically a few hours | Several hours |
| Purification | Distillation or chromatography | Filtration to remove succinimide, followed by washing and distillation. |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the two synthetic approaches, the following diagrams have been generated.
Caption: Comparative workflow of the two synthetic protocols.
Detailed Experimental Protocols
The following are detailed experimental procedures for the two benchmarked synthetic routes. These protocols are based on established chemical transformations and may require optimization for specific laboratory conditions.
Protocol A: Synthesis of this compound from 2-(2-bromophenyl)ethanol via Nucleophilic Substitution
This protocol is adapted from the synthesis of (2-bromoethyl)benzene from 2-phenylethanol, a reaction known to proceed with good yields.
Materials:
-
2-(2-bromophenyl)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-bromophenyl)ethanol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Protocol B: Synthesis of this compound from 1-bromo-2-ethylbenzene via Free-Radical Bromination
This protocol utilizes N-bromosuccinimide (NBS) as a brominating agent and benzoyl peroxide (BPO) as a radical initiator, a standard method for benzylic bromination.
Materials:
-
1-bromo-2-ethylbenzene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Light source (e.g., a 250W sun lamp, if needed to initiate the reaction)
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 1-bromo-2-ethylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of benzoyl peroxide (0.02 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the mixture to reflux. The reaction can be initiated by the application of a light source if necessary.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC. The completion of the reaction is often indicated by the succinimide byproduct floating at the top of the solvent.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or vacuum distillation.
This comparative guide is intended to provide a foundation for the selection of a synthetic route to this compound. Researchers are encouraged to perform their own optimization studies to achieve the desired yield and purity for their specific applications.
Safety Operating Guide
Proper Disposal of 1-Bromo-2-(2-bromoethyl)benzene: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 1-Bromo-2-(2-bromoethyl)benzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must be aware of its potential hazards and adhere to strict disposal protocols. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper waste management is crucial to mitigate these risks.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. All personnel must wear appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Safety Goggles: To protect against splashes and vapors.
-
Chemical-Resistant Gloves: Nitrile gloves are a suitable option. Inspect gloves for any tears or punctures before use.
-
Lab Coat: To prevent skin contact.
-
Closed-toe Shoes: To protect feet from potential spills.
Quantitative Safety Data
The following table summarizes key quantitative safety and physical data for compounds structurally similar to this compound. This data is provided for informational purposes to emphasize the need for caution.
| Property | Value | Notes and Source |
| Molecular Formula | C₈H₈Br₂ | [1] |
| Molecular Weight | 263.96 g/mol | [1] |
| Acute Oral Toxicity (LD50) | 811 mg/kg (Rat) | Data for the structurally similar compound (2-Bromoethyl)benzene.[2] Effects observed include drowsiness, difficulty breathing, and changes in salivary gland structure.[2] |
| GHS Hazard Statements | H302, H315, H319, H335 | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| GHS Precautionary Statements | P261, P264, P270, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P403+P233, P405, P501 | A comprehensive list of precautionary statements is available in the safety data sheet, covering prevention, response, storage, and disposal. The P501 statement specifically addresses disposal. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] This chemical waste must be managed as halogenated organic waste. It is critical to segregate it from non-halogenated waste streams to ensure proper treatment and disposal.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Collect any surplus or non-recyclable this compound in this dedicated container.
-
Ensure the container is properly sealed to prevent leaks or evaporation.
2. Contaminated Material Disposal:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent paper, should be considered contaminated.
-
Place these contaminated items in a separate, clearly labeled container for hazardous waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Professional Disposal:
-
Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
Important: DO NOT dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and may be harmful to aquatic life.
Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and protect personnel.
1. Evacuate and Secure:
-
Alert others in the vicinity and restrict access to the spill area.
2. Ventilate:
-
Ensure the area is well-ventilated. If the spill occurs in a fume hood, keep it operational.
3. Containment:
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
4. Collection and Disposal:
-
Carefully collect the absorbed material and place it in a designated, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
5. Reporting:
-
Report the spill to the appropriate environmental health and safety personnel at your institution.
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Bromo-2-(2-bromoethyl)benzene
Essential Safety and Handling Guide for 1-Bromo-2-(2-bromoethyl)benzene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.
Chemical Identifier:
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
| Additional Hazard | - | Lachrymator (substance which increases the flow of tears)[3][4] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to prevent exposure. The following table outlines the required PPE for handling this chemical.
| Protection Type | Specific Equipment | Standard/Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[5] | Protects eyes and face from splashes and vapors. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | EN 374[6] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling.[7] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing | - | Prevents contamination of personal clothing and skin.[5][8] |
| Respiratory Protection | Air-purifying respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges | NIOSH (US) or CEN (EU) approved[7] | Required when working outside of a fume hood or when vapors/aerosols are generated.[7] |
Safe Handling and Operational Protocol
Engineering Controls:
-
Always handle this chemical in a well-ventilated chemical fume hood.[6][8]
-
Ensure that an eyewash station and a safety shower are readily accessible.[5][8]
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents in the chemical fume hood.
-
During Handling:
-
Post-Handling: After handling, wash hands and any potentially exposed skin thoroughly with soap and water.[1][3][4][6][10][11] Decontaminate all work surfaces and equipment. Remove contaminated clothing and wash it before reuse.[1]
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[12]
-
Ventilate: Ensure the area is well-ventilated.[6]
-
Contain: Prevent the spill from spreading and entering drains.[6][7][10][12]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[6][8][10][12]
-
Collect: Carefully collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[5][6][7][8][12]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[1][6]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][4][11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6]
Storage and Disposal Plan
Storage:
Disposal:
-
This material must be treated as hazardous waste.[8]
-
Dispose of the waste material in accordance with all applicable local, regional, and national regulations.[1][3][4][8]
-
A recommended disposal method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Do not reuse empty containers. They should be disposed of as unused product.[8]
-
Prevent the chemical from entering drains or the environment.[6][7][10]
Caption: Logical relationship for the storage and disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H8Br2 | CID 334069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. (1-Bromoethyl)benzene SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
